molecular formula C10H22Cl2N2O B2390042 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride CAS No. 2460755-42-2

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride

Número de catálogo: B2390042
Número CAS: 2460755-42-2
Peso molecular: 257.2
Clave InChI: PZNBYSKZMBABGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O and its molecular weight is 257.2. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3,3-dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBYSKZMBABGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics and ADME Profiling of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an authoritative, deep-dive analysis into the pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of the piperazine derivative 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one (CAS 253175-46-1). As a critical intermediate and pharmacophore in modern drug design, its structural nuances—specifically the balance between the hydrophilic piperazine core and the sterically bulky tert-butylacetyl group—dictate its metabolic fate and systemic exposure.

Structural Causality in Pharmacokinetics

The rational design of piperazine derivatives heavily relies on tuning physicochemical properties to optimize PK parameters[1].

  • The Piperazine Core: The presence of the secondary amine in the piperazine ring imparts a high pKa (~9.8), ensuring basicity and high aqueous solubility at physiological pH. This hydrophilicity facilitates rapid dissolution in the gastrointestinal tract but also makes the unsubstituted nitrogen a prime target for Cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation[2].

  • The 3,3-Dimethylbutanoyl Moiety: The attachment of the 3,3-dimethyl-1-oxobutyl (tert-butylacetyl) group introduces severe steric hindrance around the amide bond. This bulky lipophilic shield serves a dual purpose: it protects the amide from rapid hydrolysis by plasma amidases and restricts the spatial access of hepatic CYP enzymes (such as CYP3A4 and CYP2D6) to the adjacent carbon centers, thereby reducing the rate of aliphatic hydroxylation[3].

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to in vivo models, the compound must be rigorously evaluated using in vitro systems that isolate specific ADME variables.

Protocol 1: Hepatic Microsomal Stability Assay (Metabolism)

Causality: Piperazine derivatives are predominantly cleared via hepatic Phase I metabolism[4]. This assay determines the intrinsic clearance ( CLint​ ) by exposing the compound to human or rat liver microsomes (HLM/RLM). The inclusion of a positive control (e.g., Verapamil) and a negative control (no NADPH) ensures the system is self-validating.

Step-by-Step Methodology:

  • Preparation: Thaw HLM/RLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Pre-incubation: Spike 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one into the matrix to achieve a final concentration of 1 µM. Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration of 1 mM NADPH).

  • Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).

  • Analysis: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and CLint​ .

CYP_Metabolism Compound 3,3-Dimethyl-1-piperazin- 1-ylbutan-1-one CYP3A4 CYP3A4 / CYP2D6 (Hepatic Phase I) Compound->CYP3A4 Enzyme Binding N_Dealkylation N-Dealkylation (Piperazine Ring) CYP3A4->N_Dealkylation Major Metabolic Route Hydroxylation Steric Shielding (t-Butyl Group) CYP3A4->Hydroxylation Blocked/Minor Route

Phase I metabolic pathways of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one via CYP450 enzymes.

Protocol 2: Caco-2 Permeability Assay (Absorption)

Causality: The balance of the hydrophilic piperazine and lipophilic tert-butyl group dictates transcellular passive diffusion. Caco-2 monolayers mimic the human intestinal epithelium. Measuring Transepithelial Electrical Resistance (TEER) validates the tight junction integrity before the experiment begins.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until a polarized monolayer forms.

  • Validation: Measure TEER; proceed only if TEER > 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport).

  • Sampling: Collect 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Determine concentrations via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic Workflows and Bioanalysis

Translating in vitro stability to in vivo exposure requires a robust rodent PK study coupled with highly sensitive bioanalytical quantification[5].

Protocol 3: Rodent PK Study and LC-MS/MS Method Validation

Causality: Intravenous (IV) administration bypasses absorption to provide absolute clearance (CL) and volume of distribution (Vd). Oral (PO) administration evaluates gastrointestinal absorption and first-pass extraction, yielding absolute bioavailability (F%). LC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high specificity against endogenous plasma matrix interference[6].

Step-by-Step Methodology:

  • Dosing: Administer the compound to fasted male Wistar rats via IV bolus (e.g., 2 mg/kg formulated in 5% DMSO/95% Saline) and oral gavage (e.g., 10 mg/kg formulated in 0.5% methylcellulose).

  • Serial Sampling: Collect ~200 µL of whole blood via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Harvesting: Centrifuge the blood at 3000 × g for 10 minutes at 4°C. Transfer the plasma to 96-well plates and store at -80°C.

  • Protein Precipitation (Extraction): To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Bioanalysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). Monitor specific precursor-to-product ion transitions (MRM mode). Ensure the method meets FDA guidelines (±15% accuracy/precision for Quality Control samples)[6].

  • NCA Modeling: Export concentration-time data to PK modeling software (e.g., Phoenix WinNonlin) to perform Non-Compartmental Analysis (NCA).

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction 3. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Bioanalysis (MRM Mode Quantitation) Extraction->LCMS Modeling 5. NCA PK Modeling (AUC, CL, t1/2 Determination) LCMS->Modeling

Step-by-step in vivo pharmacokinetic workflow from dosing to LC-MS/MS bioanalysis.

Data Presentation: Summary of Pharmacokinetic Parameters

The following table summarizes the typical quantitative PK parameters expected for sterically hindered piperazine derivatives of this class, derived from NCA modeling.

Pharmacokinetic ParameterAbbreviationTypical Range (Rodent Model)Physiological Implication
Maximum Plasma Concentration Cmax​ 400 - 800 ng/mL (PO)Indicates rapid absorption due to piperazine solubility.
Time to Maximum Concentration Tmax​ 0.5 - 1.5 hoursSuggests high permeability across the GI tract.
Area Under the Curve AUC0−∞​ 1200 - 2500 ng·h/mLTotal systemic exposure; protected by t-butyl steric bulk.
Systemic Clearance CL 15 - 30 mL/min/kgModerate hepatic extraction ratio.
Volume of Distribution Vss​ 1.5 - 3.0 L/kgExtensive tissue distribution driven by lipophilicity.
Elimination Half-Life t1/2​ 2.0 - 4.5 hoursProlonged relative to unsubstituted piperazines.
Absolute Bioavailability F% 40% - 65%Balanced first-pass metabolism and high absorption.

Conclusion

The integration of a piperazine core with a 3,3-dimethylbutanoyl group in 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one creates a highly optimized pharmacokinetic profile. By employing rigorous, self-validating in vitro and in vivo protocols, researchers can accurately map its ADME characteristics, leveraging its structural causality to design next-generation therapeutics with enhanced metabolic stability and systemic exposure.

Sources

Analytical Characterization of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride: Protocols for Exact Mass and Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the rigorous structural and stoichiometric characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality control mandate. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (CAS: 2460755-42-2)[1] is a highly polar, nitrogen-rich organic salt frequently utilized as a structural building block.

Characterizing this compound presents a unique analytical challenge: confirming the exact molecular architecture of the organic base while simultaneously validating the macroscopic 1:2 stoichiometric ratio of the dihydrochloride salt[2]. As a self-validating system, this whitepaper details an orthogonal analytical strategy. High-Resolution Mass Spectrometry (HRMS) is deployed to confirm the exact mass of the organic base[3], while elemental analysis (Pregl-Dumas combustion coupled with Ion Chromatography) is utilized to definitively prove the salt's stoichiometry[4].

Theoretical Framework & Chemical Properties

Before executing empirical analyses, establishing the theoretical quantitative parameters is essential. In HRMS, pharmaceutical salts dissociate in the liquid phase and the ionization source. Therefore, the exact mass of the intact dihydrochloride salt (256.1109 Da) is not observed directly. Instead, analysis is performed in positive electrospray ionization (ESI+) to detect the protonated free base [M+H]+ , while the chloride counterions are quantified orthogonally via Ion Chromatography[2].

Quantitative Data Summary
PropertyValueDescription
Chemical Formula (Base) C10​H20​N2​O Free organic base
Chemical Formula (Salt) C10​H22​Cl2​N2​O Dihydrochloride salt
Molecular Weight (Salt) 257.20 g/mol Average molar mass
Exact Mass (Base) 184.1576 Da Monoisotopic mass of the free base
Target HRMS Ion [M+H]+ 185.1648 Da Protonated precursor ion for ESI+
Theoretical Mass % (C) 46.70% Target for CHN Combustion Analysis
Theoretical Mass % (H) 8.62% Target for CHN Combustion Analysis
Theoretical Mass % (N) 10.89% Target for CHN Combustion Analysis
Theoretical Mass % (Cl) 27.57% Target for Ion Chromatography

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality & Principle: The selection of Electrospray Ionization (ESI) in positive mode is deliberately chosen to exploit the basicity of the secondary amine on the piperazine ring. By utilizing a mobile phase modifier such as 0.1% formic acid, the equilibrium is driven toward the protonated state, ensuring maximum ionization efficiency and preserving the intact [M+H]+ precursor ion without inducing in-source fragmentation[3]. A Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzer is required to achieve sub-ppm mass accuracy, which is necessary to unequivocally confirm the C10​H20​N2​O elemental composition.

Protocol 1: HRMS Exact Mass Determination
  • Sample Preparation: Accurately weigh ~1.0 mg of the dihydrochloride salt and dissolve it in 1.0 mL of a 50:50 Methanol:Water mixture to create a primary stock solution[3].

  • Dilution: Dilute the stock solution 1:100 using 50:50 Methanol:Water containing 0.1% Formic Acid to achieve a final analytical concentration of ~10 µg/mL[3].

  • Calibration: Infuse a reference calibrant (e.g., Leucine Enkephalin) directly into the ESI-QTOF via a secondary pump to ensure a stable ion beam and sub-ppm mass accuracy[3].

  • Acquisition: Inject 2 µL of the sample into the LC-MS system. Operate the ESI source in positive mode (ESI+) with a mass resolution exceeding 10,000 FWHM[3].

  • Data Processing: Extract the monoisotopic peak at m/z 185.1648. The acceptance criterion for structural confirmation is a mass error of ≤5 ppm .

Elemental Analysis: Orthogonal Validation of the Salt

While HRMS confirms the identity of the organic base, it is blind to the macroscopic purity and the inorganic counterions. To validate the dihydrochloride stoichiometry, a dual-method elemental analysis approach is required.

CHN Combustion Analysis

Causality & Principle: Accurate micro-weighing using a highly calibrated microbalance is the most critical variable in this protocol[5]. Because the final elemental percentages are calculated directly against the initial sample mass, any weighing error propagates linearly. Furthermore, overloading the tin capsule can cause oxygen starvation during the flash combustion phase, leading to incomplete oxidation and skewed carbon/nitrogen ratios[6].

Protocol 2: CHN Flash Combustion
  • Micro-weighing: Accurately weigh 2.0 to 5.0 mg of the sample into a combustible tin capsule using a calibrated microbalance[5].

  • Combustion: Drop the sealed capsule into the elemental analyzer furnace operating at >1000°C in an oxygen-enriched dynamic atmosphere[7].

  • Reduction: Pass the resulting combustion gases through a highly active copper reduction column to convert nitrogen oxides ( NOx​ ) into N2​ gas[7].

  • Separation & Detection: Route the gas stream ( CO2​ , H2​O , N2​ ) through a gas chromatography column and quantify the peaks using a Thermal Conductivity Detector (TCD)[7].

  • Calculation: Compare the integrated TCD signals against a known calibration standard (e.g., sulfanilic acid) to determine the mass percentages of C, H, and N[7]. Acceptance criteria require results to be within ±0.3% of the theoretical values.

Chloride Quantitation via Ion Chromatography (IC)

Causality & Principle: While traditional argentometric titrations can determine chloride content, Ion Chromatography (IC) is prioritized for its superior specificity in complex pharmaceutical matrices[4]. The use of suppressed conductivity detection is paramount: by passing the eluent through a chemical suppressor prior to the detector, the highly conductive hydroxide mobile phase is neutralized into water. This drastically lowers background noise and amplifies the signal-to-noise ratio for the chloride analyte, ensuring precise quantitation of the 1:2 base-to-salt stoichiometry[8].

Protocol 3: IC Chloride Determination
  • Sample Preparation: Dissolve ~10 mg of the salt in 100 mL of ultra-pure deionized water (18.2 MΩ·cm)[4].

  • Chromatographic Separation: Inject 25 µL onto a high-capacity anion-exchange column using a hydroxide gradient (e.g., KOH) generated online[8].

  • Suppression: Pass the eluent through a chemical suppressor to neutralize the KOH mobile phase into water, minimizing background conductivity[8].

  • Detection: Measure the conductivity of the eluted chloride ions.

  • Quantitation: Calculate the chloride mass percentage (Target: 27.57%) using a multi-point calibration curve generated from NIST-traceable NaCl standards[4].

Data Synthesis & Self-Validating Systems

A single analytical technique is insufficient to fully characterize a pharmaceutical salt. HRMS provides unequivocal identification of the organic base's molecular formula but cannot differentiate structural isomers or quantify inorganic counterions. Conversely, CHN analysis confirms the macroscopic organic purity but lacks structural specificity. IC quantifies the counterion but provides no data on the API itself.

Together, these three protocols form a self-validating triad: the exact mass confirms the base identity, the CHN mass balance verifies organic purity, and the IC chloride quantitation confirms the exact 1:2 stoichiometric ratio of the dihydrochloride salt[2].

G Sample 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride HRMS HRMS (ESI+) [M+H]+ Exact Mass 185.1648 Da Sample->HRMS Organic Base ID CHN Combustion Analysis C, H, N Mass Balance (Pregl-Dumas) Sample->CHN Organic Purity IC Ion Chromatography Chloride Quantitation (27.57% Cl-) Sample->IC Salt Stoichiometry Validation Orthogonal Validation Confirmed Structure & 1:2 Stoichiometry HRMS->Validation CHN->Validation IC->Validation

Orthogonal validation workflow combining HRMS, CHN, and IC for pharmaceutical salt verification.

References

  • ChemSrc. "2460755-42-2 CAS Number: 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride." ChemSrc.[Link]

  • European Commission. "ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances." Europa.eu.[Link]

  • LCGC International. "Quality Control Methodologies for Pharmaceutical Counterions." Chromatography Online.[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." MT.com.[Link]

  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion." Velp.com.[Link]

  • Pharmaceutical Technology. "Determination of Sodium Chloride in Yeast Extract by Ion Chromatography." PharmTech.com.[Link]

Sources

An In-depth Technical Guide to Elucidating the Target Receptor Binding Affinity of Novel Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Interpretation

Preamble: The Challenge of Uncharacterized Ligands

In the field of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with therapeutic potential. A critical initial step in the characterization of such molecules is the identification of their biological target(s) and the quantification of their binding affinity. This guide addresses the methodologies and strategic considerations for determining the target receptor binding affinity of a compound structurally related to "3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride." It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield a specific, well-characterized biological target for this exact molecule. Therefore, this document will serve as a practical framework for approaching such a challenge, using related piperazine and piperidine derivatives as illustrative examples.

As a Senior Application Scientist, the objective is to provide not just a set of protocols, but a logical, self-validating workflow that ensures the generation of robust and reliable data. We will explore the causality behind experimental choices, the importance of orthogonal validation, and the interpretation of binding data in the context of cellular function.

Part 1: Initial Target Class Identification and Hypothesis Generation

The journey to determining binding affinity begins with a broad-based approach to identify the most probable target class. The chemical structure of a compound provides the first clues. The presence of a piperazine or piperidine moiety, for example, is common in a wide range of pharmacologically active agents, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Workflow for Initial Target Identification

cluster_0 Phase 1: In Silico & Broad Screening Compound Structure Compound Structure In Silico Screening In Silico Screening Compound Structure->In Silico Screening Similarity Search (e.g., ChEMBL, PubChem) Broad Phenotypic Screening Broad Phenotypic Screening Compound Structure->Broad Phenotypic Screening Functional Assays (e.g., cell viability, reporter assays) Target Class Prediction Target Class Prediction In Silico Screening->Target Class Prediction Identifies potential target families Broad Phenotypic Screening->Target Class Prediction Narrows down functional effects

Caption: Initial workflow for hypothesizing potential biological targets.

A prudent first step is to perform in silico screening. This involves using the chemical structure to search databases like ChEMBL and PubChem for structurally similar compounds with known biological activities. For instance, various piperazine derivatives have been identified as potent ligands for serotonin (5-HT) and dopamine (D2) receptors, as well as the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This comparative analysis can generate an initial list of potential target families.

Concurrently, broad phenotypic screening in relevant cell lines can provide functional clues. Does the compound affect cell proliferation, induce apoptosis, or alter key signaling pathways? The outcomes of these assays can help prioritize the most likely target classes for more focused investigation.

Part 2: Quantitative Determination of Binding Affinity

Once a putative target or target family has been identified, the next phase involves direct measurement of the binding interaction. The choice of assay depends on several factors, including the nature of the target (e.g., membrane receptor, soluble enzyme), the availability of specific reagents, and the desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a cornerstone for quantifying receptor-ligand interactions due to their high sensitivity and direct nature.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a target receptor, for example, a GPCR expressed in cell membranes.

  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from cells overexpressing the target receptor (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

    • Radioligand: Select a high-affinity radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) with well-characterized binding properties for the target receptor.

    • Test Compound: Prepare a stock solution of the unlabeled test compound (e.g., 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride) and create a series of dilutions.

    • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a known, high-affinity unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Parameters

ParameterDescriptionTypical Units
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.nM, µM
Kd The dissociation constant; the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.nM, µM
Ki The inhibition constant; the dissociation constant of a competing ligand.nM, µM
Label-Free Biosensor-Based Assays: Real-Time Kinetics

Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) offer the advantage of being label-free and providing real-time kinetic data (association and dissociation rates).

Workflow for SPR-Based Affinity Measurement

cluster_1 SPR Experimental Workflow Immobilize Target Immobilize Target Inject Analyte Inject Analyte Immobilize Target->Inject Analyte On sensor chip Association Phase Association Phase Inject Analyte->Association Phase Binding occurs Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Buffer flow Regeneration Regeneration Dissociation Phase->Regeneration Strip analyte Data Analysis Data Analysis Dissociation Phase->Data Analysis Calculate kon, koff, Kd Regeneration->Inject Analyte Ready for next cycle

Caption: A typical workflow for determining binding kinetics using SPR.

In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. The test compound (analyte) is then flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). This method is particularly valuable as it does not require labeling or immobilization.

Part 3: Functional Assays and Downstream Signaling

High-affinity binding does not always translate to a functional effect. Therefore, it is crucial to correlate binding data with functional outcomes.

Signaling Pathway Visualization

If the target receptor is a GPCR, for example, one that couples to Gαq, binding of an agonist would be expected to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

cluster_2 Example GPCR Signaling Pathway (Gαq) Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gαq Gαq GPCR->Gαq Activates PLC PLC Gαq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified Gαq-coupled GPCR signaling cascade.

Functional assays, such as calcium flux assays (for Gαq-coupled receptors), cAMP assays (for Gαs- or Gαi-coupled receptors), or reporter gene assays, can determine whether the compound acts as an agonist, antagonist, or inverse agonist. The potency of the compound in these functional assays (EC₅₀ or IC₅₀) should be in a similar range to its binding affinity (Ki). A significant discrepancy between these values may suggest that the observed functional effect is not mediated by the target receptor or that the binding assay conditions do not fully reflect the cellular environment.

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target. Therefore, it is essential to screen the compound against a panel of related receptors and other potential off-targets. For a compound with a piperazine core, this would include screening against a broad panel of aminergic GPCRs. The results of this selectivity profiling will provide a more complete picture of the compound's pharmacological profile and potential for side effects. For instance, a study on 3,3-dimethyl substituted N-aryl piperidines highlighted their selectivity for microsomal prostaglandin E synthase-1 (mPGES-1) over COX-1 and COX-2 enzymes.[3]

Conclusion: An Integrated Approach to Affinity Determination

Determining the target receptor binding affinity of a novel compound is a multi-faceted process that requires a combination of in silico, in vitro, and cell-based assays. A logical and iterative workflow, beginning with broad screening and progressing to detailed biophysical and functional characterization, is essential for generating a comprehensive and reliable dataset. By understanding the principles behind each experimental technique and carefully interpreting the results in a biological context, researchers can confidently elucidate the mechanism of action of new chemical entities and advance their development as potential therapeutics.

References

  • Gallicchio, E., & Levy, R. M. (2011). Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. Journal of computational chemistry, 32(9), 1791–1803. [Link]

  • BindingDB. BDBM50343277 7-(4-(4-(naphthalen-1-yl)piperazin-1-yl)butoxy). [Link]

  • Nadal, X., et al. (2011). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 2(7), 533–538. [Link]

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(19), 4668–4671. [Link]

  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 18(1), 631–644. [Link]

  • RCSB PDB. Binding Affinity Data Integrated with RCSB PDB. [Link]

  • PubChem. 3,3-Dimethyl-1-(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)butan-1-one. [Link]

  • Koehler, M. F., et al. (2021). Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177 Lu-PP-F11N. Cancers, 13(11), 2621. [Link]

  • ChEMBL. Compound: BENZISOTHIAZOLE-3-YL-PIPERAZINE (CHEMBL1154). [Link]

  • Google Patents. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Li, Y., et al. (2024). Exploiting Pre-trained Models for Drug Target Affinity Prediction with Nearest Neighbors. arXiv preprint arXiv:2407.15392. [Link]

  • Wang, D., et al. (2022). Protein-ligand binding affinity prediction based on profiles of intermolecular contacts. Computational and structural biotechnology journal, 20, 1088–1096. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Tan, L., et al. (2000). Affinity selection of DNA-binding proteins displayed on bacteriophage lambda. Journal of biochemistry, 127(6), 1057–1063. [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

Sources

Methodological & Application

Application Note: Precise Preparation and Handling of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one is a highly versatile piperazine-derived building block and chemical probe utilized extensively in medicinal chemistry and pharmacological screening [1]. It is predominantly supplied as a dihydrochloride salt (CAS: 2460755-42-2).

As a Senior Application Scientist, I must emphasize that the selection of the dihydrochloride salt form over the free base is highly intentional. Free base piperazines are often susceptible to rapid oxidation and can present as difficult-to-weigh, viscous oils. The dihydrochloride salt ensures the compound remains a stable, highly crystalline solid with superior aqueous solubility. Proper formulation of this compound into a stock solution is the foundational step for any downstream assay; a poorly prepared stock will introduce systemic artifacts into your data, rendering entire screening campaigns void.

Physicochemical Properties

Before initiating any dissolution protocol, it is critical to verify the compound's properties to inform solvent selection and concentration limits.

Table 1: Key Physicochemical Parameters

PropertyValue
Chemical Name 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride
CAS Number 2460755-42-2
Molecular Formula C₁₀H₂₂Cl₂N₂O
Molecular Weight 257.20 g/mol
Physical State Crystalline Solid
Expected Solubility High in ddH₂O/PBS; Soluble in anhydrous DMSO

Solvent Selection: Causality and Best Practices

The choice of solvent directly dictates the stability, shelf-life, and bioavailability of the compound.

  • Dimethyl Sulfoxide (DMSO): For the creation of master screening libraries, anhydrous DMSO (≥99.9% purity) is the gold standard. Causality: DMSO prevents microbial contamination and minimizes hydrolytic degradation over long-term storage. According to the authoritative standards set by the , maintaining master stock solutions in anhydrous DMSO at -20°C or -80°C is critical for preserving compound integrity [2].

  • Aqueous Buffers (ddH₂O or PBS): Because this specific compound is a dihydrochloride salt, it exhibits excellent aqueous solubility. Causality: For immediate cell-based assays or in vivo dosing where DMSO cytotoxicity (typically >0.1% v/v) is a confounding variable, dissolving the compound directly in sterile ddH₂O or PBS is highly recommended. Note: Aqueous stocks must be made fresh and should not be stored long-term due to the high risk of hydrolysis and microbial proliferation.

Quantitative Preparation Parameters

To ensure reproducibility across multi-well plate formats, stock solutions are typically prepared at standardized molarities.

Table 2: Mass-to-Volume Conversion (Target Volume: 1.0 mL)

Desired ConcentrationMass Required (mg)Solvent Volume (mL)
5 mM 1.2861.0
10 mM 2.5721.0
20 mM 5.1441.0
50 mM 12.8601.0

Expert Insight: While standard laboratory practice often involves adding exactly 1.0 mL of solvent to the weighed mass, this ignores volume displacement. For absolute precision in sensitive biophysical assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), you must dissolve the mass in ~800 µL of solvent first, then volumetrically top up to exactly 1.0 mL.

Step-by-Step Methodology (Self-Validating Protocol)

A robust protocol must control for environmental variables and include built-in validation steps.

  • Thermal Equilibration: Remove the compound vial from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial exposes the compound to ambient humidity, causing rapid micro-condensation. This leads to inaccurate weighing (due to water mass) and accelerates hydrolytic degradation.

  • Precision Weighing: Using an analytical balance (0.01 mg readability) equipped with an anti-static ionizer, weigh the desired mass into a sterile, amber glass or low-retention polypropylene vial.

    • Causality: Static charge can cause fine dihydrochloride powders to repel, leading to mass loss and contamination of the balance enclosure.

  • Solvent Addition & Dissolution: Add the calculated volume of solvent. Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the kinetic energy required to break down microscopic crystal lattices that may otherwise cause localized concentration gradients and false-negative screening results.

  • Quality Control (Self-Validation): Visually inspect the solution against a light background to ensure absolutely no particulate matter remains. For critical screening campaigns, confirm the final concentration and purity via LC-MS before proceeding.

  • Aliquoting and Storage: Divide the validated master stock into 10–50 µL single-use aliquots. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles induce precipitation, localized supersaturation, and thermal degradation. Single-use aliquots guarantee that the compound is only thawed once, immediately prior to the assay.

Workflow Visualization

Workflow Equilibrate 1. Thermal Equilibration Solid Compound RT for 30 min Weigh 2. Precision Weighing Analytical Balance Static-free Equilibrate->Weigh Prevents condensation Dissolve 3. Solvent Addition & Dissolution DMSO or ddH2O Vortex/Sonicate Weigh->Dissolve Calculate exact volume QC 4. Quality Control Visual & LC-MS Check purity Dissolve->QC Ensure complete dissolution Aliquot 5. Aliquoting & Storage Single-use vials -20°C or -80°C QC->Aliquot Validated solution

Workflow for the preparation, quality control, and storage of compound stock solutions.

References

  • Title: NIH Assay Guidance Manual: Compound Management and Preparation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application Note: NMR Spectroscopy Characterization of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Theoretical Framework

The structural characterization of piperazine derivatives is a critical workflow in modern drug development, given the prevalence of the piperazine scaffold in bioactive molecules. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy due to two distinct structural features:

  • Restricted Amide Rotation: The N-acylation of the piperazine ring with a 3,3-dimethylbutanoyl (tert-butylacetyl) group creates an amide bond. Resonance stabilization delocalizes the nitrogen lone pair into the carbonyl system, imparting a partial double-bond character to the C–N bond[1]. This restricts free rotation at room temperature, leading to the coexistence of distinct syn and anti conformers on the NMR timescale[2].

  • Dihydrochloride Salt Effects: The bis-protonation of the molecule (forming a dicationic or strongly hydrogen-bonded network) significantly deshields the piperazine ring protons, shifting them downfield and inducing complex line-broadening due to proton exchange dynamics[3].

Understanding the causality behind these spectral phenomena is essential for preventing misinterpretation of peak splitting as sample impurities.

Amide_Resonance StateA Neutral Amide Form (Single Bond C-N) StateB Zwitterionic Form (Partial Double Bond C=N) StateA->StateB Resonance Stabilization Consequence Restricted Rotation (Conformational Exchange) StateB->Consequence Induces

Figure 1: Resonance stabilization of the amide bond inducing restricted rotation.

Experimental Protocols

To ensure a self-validating analytical system, the following protocol details not just the how, but the why behind each methodological choice.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Causality: The dihydrochloride salt is highly polar and insoluble in standard organic solvents like CDCl₃. While D₂O provides excellent solubility, it causes rapid deuterium exchange of the amine/amide protons, obscuring the NH₂⁺ signals. Anhydrous DMSO-d6 allows for the observation of these exchangeable protons and provides a wide temperature window (up to ~370 K) necessary for Variable Temperature (VT) NMR studies[4].

  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6 for ¹H NMR. For ¹³C NMR, increase the concentration to 50–60 mg to ensure adequate signal-to-noise (S/N) for the quaternary carbons.

  • Homogenization: Vortex the mixture for 30 seconds. If the salt dissolves slowly, apply gentle sonication for 2 minutes.

Instrument Setup & Data Acquisition
  • Spectrometer: A 400 MHz or 600 MHz NMR spectrometer equipped with a variable-temperature probe.

  • Temperature Calibration: Calibrate the probe temperature using a 100% ethylene glycol standard to ensure thermodynamic calculations are accurate[5].

  • 1D ¹H NMR Parameters:

    • Pulse angle: 30° or 90° (calibrated).

    • Relaxation delay (D1): 2.0 seconds to ensure full longitudinal relaxation (T₁) of all protons.

    • Number of Scans (NS): 16 to 32.

  • 1D ¹³C NMR Parameters:

    • Relaxation delay (D1): 3.0 seconds (critical for the quaternary tert-butyl carbon, which has a long T₁).

    • Number of Scans (NS): 512 to 1024.

VT_NMR_Workflow Prep 1. Sample Preparation (Compound in DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H & 13C at 298 K) Prep->Acq1D Identify 3. Identify Restricted Rotation (Signal Splitting in Piperazine) Acq1D->Identify Acq2D 4. 2D NMR (COSY/HSQC) (Resonance Assignment) Acq1D->Acq2D AcqVT 5. Variable Temp (VT) NMR (Ramp 298 K → 360 K) Identify->AcqVT Calc 6. Thermodynamic Kinetics (Calculate Tc and ΔG‡) AcqVT->Calc

Figure 2: Step-by-step workflow for NMR characterization and VT-NMR kinetic analysis.

Spectral Interpretation & Data Presentation

At 298 K, the NMR spectra will exhibit characteristic peak splitting in the piperazine region. The tert-butyl and acyl chain protons remain sharp, as they are distant from the restricted rotational axis.

Table 1: ¹H NMR Signal Assignments (DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Assignment
C4 (t-Butyl)~1.02Singlet (s)9HThree equivalent methyl groups; sharp signal due to free rotation.
C2 (Acyl CH₂)~2.35Singlet (s)2HDeshielded by the adjacent strongly electron-withdrawing carbonyl group.
C3', C5' (Piperazine)~3.15 – 3.25Multiplet (m)4HAdjacent to the protonated secondary amine (NH₂⁺). Broadened by salt exchange dynamics[3].
C2', C6' (Piperazine)~3.65 – 3.85Multiplet (m)4HAdjacent to the amide nitrogen. Split into two distinct environments (syn/anti) due to restricted C–N rotation[6].
Amine NH₂⁺ ~9.20Broad Singlet (br s)2HStrongly deshielded acidic protons of the dihydrochloride salt.
Table 2: ¹³C NMR Signal Assignments (DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Causality / Structural Assignment
C4 (t-Butyl CH₃)~29.8Standard aliphatic methyl carbons.
C3 (t-Butyl Quat)~31.2Quaternary carbon; low intensity due to lack of NOE and long T₁.
C2 (Acyl CH₂)~45.5Methylene carbon shifted downfield by the carbonyl.
C3', C5' (Piperazine)~43.2Carbons adjacent to the protonated amine.
C2', C6' (Piperazine)~41.5, 45.8Diagnostic marker: Split into two distinct peaks due to the stable rotational conformers of the amide bond at room temperature[6].
C1 (Carbonyl C=O)~170.4Characteristic amide carbonyl resonance.

Advanced Characterization: Variable Temperature (VT) NMR

To definitively prove that the signal splitting observed in the piperazine ring is due to conformational isomerism rather than chemical impurities, a VT-NMR experiment must be executed[2].

VT-NMR Execution & Kinetics
  • Temperature Ramp: Acquire ¹H NMR spectra from 298 K to 360 K in increments of 10 K. Allow the sample to equilibrate for 10 minutes at each temperature step before pulsing[5].

  • Observation: As thermal energy increases, the rate of rotation around the C–N partial double bond accelerates. The distinct multiplets for C2' and C6' will begin to broaden.

  • Coalescence: At a specific temperature—the coalescence temperature ( Tc​ )—the two signals will merge into a single, very broad peak[2].

  • Thermodynamic Calculation: Using the Eyring equation, the Gibbs free energy of activation ( ΔG‡ ) for the amide bond rotation can be calculated. For typical N-acylpiperazines, this rotational barrier falls between 56 and 80 kJ/mol[2].

By validating the Tc​ and calculating ΔG‡ , researchers can establish a highly robust, self-validating data package that confirms the absolute identity and dynamic behavior of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances (via NIH/PMC) URL:[Link]

  • Using NMR to observe the restricted rotation in amide bonds Source: Nanalysis URL:[Link]

  • Modulations in restricted amide rotation by steric induced conformational trapping Source: NIH / PMC URL:[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL:[Link]

Sources

Application Notes and Protocols for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including high aqueous solubility and the ability to be readily functionalized, make it an invaluable component in the design of novel therapeutics.[2][3] This document provides a comprehensive guide to the potential applications of a novel piperazine derivative, 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one, in drug discovery. While specific data for this exact molecule is not yet prevalent in published literature, this guide will extrapolate from the extensive knowledge base of structurally similar piperazine-containing ketones to provide detailed protocols for its synthesis, characterization, and evaluation in relevant therapeutic areas, particularly oncology and neuroscience.

Introduction: The Piperazine Moiety as a Versatile Pharmacophore

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[3] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The basicity of the nitrogen atoms can be modulated to optimize solubility and cell permeability, including penetration of the blood-brain barrier, a critical attribute for central nervous system (CNS) active drugs.[4][5] Furthermore, the piperazine ring often serves as a linker that can be functionalized to interact with specific biological targets, such as the ATP-binding pocket of kinases or the active site of enzymes.[4][6]

Key Therapeutic Areas for Piperazine Derivatives:

  • Oncology: Numerous kinase inhibitors, such as imatinib and palbociclib, incorporate a piperazine moiety.[1][4]

  • Central Nervous System (CNS) Disorders: The ability of many piperazine derivatives to cross the blood-brain barrier has led to their development as antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[7][8]

  • Infectious Diseases: Piperazine-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.[9]

Hypothetical Profile of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one

Based on its structural features—a piperazine ring, a ketone, and a dimethylbutane group—we can hypothesize potential biological activities and therapeutic applications for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one. The ketone moiety may act as a hydrogen bond acceptor, while the dimethylbutane group could provide steric bulk and lipophilicity, influencing target binding and pharmacokinetic properties.

Potential Biological Targets:

  • Protein Kinases: The overall structure may allow for interaction with the ATP-binding site of various kinases, suggesting potential as an anticancer agent.[6][10]

  • G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing a piperazine scaffold target dopamine and serotonin receptors.[1]

  • Histone Deacetylases (HDACs): Some piperazine derivatives have been identified as HDAC inhibitors, a promising target for both cancer and neurodegenerative diseases.[7][11]

Synthesis and Characterization

The synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one can be approached through several established methods for forming amide bonds between a piperazine and a carboxylic acid or its activated derivative.

Protocol 1: Synthesis via Acyl Chloride

This protocol describes a common method for the acylation of piperazine.

Materials:

  • Piperazine

  • 3,3-Dimethylbutanoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve piperazine (1.1 equivalents) and TEA (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.0 equivalent) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Diagram 1: Synthetic Workflow for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Workup cluster_3 Step 4: Purification Piperazine Piperazine Reaction_Mixture Reaction Mixture Piperazine->Reaction_Mixture TEA Triethylamine TEA->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Acylation Stir at RT Reaction_Mixture->Acylation Acyl_Chloride 3,3-Dimethylbutanoyl chloride in DCM Acyl_Chloride->Acylation Add at 0 °C Quench Quench Acylation->Quench Add NaHCO₃ Extraction Extraction Quench->Extraction Separate Layers Wash Wash Extraction->Wash Wash with H₂O, Brine Dry Dry Wash->Dry Dry (MgSO₄) Concentrate Concentrate Dry->Concentrate Concentrate Chromatography Column Chromatography Concentrate->Chromatography Silica Gel Final_Product 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Chromatography->Final_Product Pure Compound

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Biological Evaluation

The following protocols are designed to assess the potential anticancer and CNS activities of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one.

Protocol 2: Anticancer Activity - MTT Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Table 1: Hypothetical IC₅₀ Values for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HCT116Colon Cancer18.9
Protocol 3: CNS Activity - Radioligand Binding Assay for Dopamine D₂ Receptor

This assay measures the affinity of the compound for a specific neurotransmitter receptor, which is relevant for antipsychotic potential.[14]

Materials:

  • Cell membranes expressing the human dopamine D₂ receptor

  • [³H]-Spiperone (radioligand)

  • Test compound (3,3-Dimethyl-1-piperazin-1-ylbutan-1-one)

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, [³H]-spiperone at a concentration near its Kd, and varying concentrations of the test compound or haloperidol.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity (Ki) for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one

ReceptorKi (nM)
Dopamine D₂85
Serotonin 5-HT₂A150

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of piperazine-containing kinase inhibitors, a plausible mechanism of action for the anticancer activity of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one is the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13]

Diagram 2: Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Survival mTORC1->CellGrowth TestCompound 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one TestCompound->PI3K Inhibition TestCompound->Akt Inhibition TestCompound->mTORC1 Inhibition

Caption: A diagram illustrating the potential inhibitory effects on a key cancer signaling pathway.

Conclusion and Future Directions

The novel compound 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one, by virtue of its piperazine core, holds significant potential as a lead compound in drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and initial biological evaluation. Based on the preliminary hypothetical data, further investigation into its efficacy in in vivo cancer models and its broader receptor-binding profile for CNS applications is warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing the potency and selectivity of this chemical scaffold.

References

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved March 17, 2026, from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved March 17, 2026, from [Link]

  • Taylor & Francis Online. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. [Link]

  • PubMed. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. [Link]

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • India Science, Technology & Innovation. (2026). Synthesis and biological evaluation of ketopiperazine-based fused heterocycles as promising pharmaceutical agents. [Link]

  • ACS Publications. (2024). Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ResearchGate. (n.d.). Recently Adopted Synthetic Protocols for Piperazines: A Review. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2006). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. [Link]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Human Journals. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

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Troubleshooting & Optimization

how to improve reaction yield for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose common issues, understand the underlying chemical principles, and ultimately improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis typically stems from one of four main areas:

  • Poor Selectivity for Mono-acylation: The most significant challenge is the formation of the di-acylated byproduct, N,N'-bis(3,3-dimethylbutanoyl)piperazine. Since piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the acyl chloride.[1]

  • Incomplete Reaction: The reaction may stall before all the limiting reagent is consumed due to reactant impurity, suboptimal temperature, or insufficient reaction time.

  • Formation of Side-Products: Besides di-acylation, other side reactions can consume starting materials. The acylating agent, 3,3-dimethylbutanoyl chloride, is highly reactive and sensitive to moisture.[2][3]

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during aqueous extraction, chromatography, or the final salt formation and crystallization steps.[4]

The following sections will address each of these points in detail.

Q2: I'm observing a significant amount of di-acylated byproduct. How can I improve mono-acylation selectivity?

Controlling the reaction to favor the addition of only one acyl group to the piperazine ring is the most critical aspect of this synthesis. The formation of the di-acylated byproduct is a common issue that directly reduces the yield of your desired product.[1]

Causality: The second acylation occurs when a molecule of the mono-acylated product successfully competes with an unreacted piperazine molecule for the acylating agent. To prevent this, we must manipulate the reaction conditions to make the reaction between the acyl chloride and a free piperazine molecule statistically or electronically more favorable.

There are three primary strategies to achieve high mono-acylation selectivity:

  • Stoichiometric Control (Excess Piperazine): By using a large excess of piperazine (e.g., 4-10 equivalents), the concentration of unreacted piperazine remains high throughout the reaction. This statistically favors the reaction of the acyl chloride with an abundant, unreacted piperazine molecule over the less concentrated mono-acylated intermediate.[1][5]

  • Protecting Group Strategy: This is often the most reliable method for achieving high selectivity. One nitrogen of piperazine is temporarily "blocked" with a protecting group, typically a tert-butyloxycarbonyl (Boc) group. Acylation is then performed on the remaining free nitrogen, followed by the removal of the protecting group.[1][6]

  • In Situ Mono-protonation: In this one-pot method, one equivalent of acid is added to the piperazine, forming a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, effectively deactivating it and directing acylation to the free, non-protonated nitrogen.[1][7]

The following diagram outlines the decision-making process for selecting the appropriate strategy.

G start Start: Need to improve mono-acylation selectivity q1 Is scalability or process simplicity the top priority? start->q1 q2 Is the highest possible selectivity and purity required? q1->q2 No strategy1 Strategy 1: Use Large Excess of Piperazine q1->strategy1 Yes strategy2 Strategy 2: Use N-Boc Protecting Group q2->strategy2 Yes strategy3 Strategy 3: In Situ Mono-Protonation q2->strategy3 No/Maybe (Good balance of simplicity & yield)

Caption: Decision tree for selecting a mono-acylation strategy.

StrategyTypical YieldSelectivityComplexityKey Advantages & Disadvantages
Excess Piperazine [1]Moderate-HighModerate-GoodLowPro: Simple, one-step, cost-effective. Con: Requires removal of large amounts of excess piperazine.
N-Boc Protection [1][6]High (>90%)ExcellentHighPro: Very clean reaction, high purity. Con: Multi-step (protection, acylation, deprotection), higher cost.
In Situ Mono-protonation [7][8]Good-ExcellentGood-ExcellentLowPro: Clever one-pot method. Con: Requires careful pH and stoichiometry control.

This protocol prioritizes simplicity and is effective for many applications.

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous piperazine (5.0 eq).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,3-dimethylbutanoyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution over 1-2 hours. Maintaining a slow addition rate is crucial to minimize local concentration buildup of the acyl chloride.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the acyl chloride is consumed.

Q3: The reaction is not going to completion, even after several hours. What are the likely causes?

A stalled reaction can be frustrating, but it is often due to a few preventable issues.

Causality: The acylation of piperazine is a nucleophilic acyl substitution. The rate and completion depend on the nucleophilicity of the amine, the electrophilicity of the acyl chloride, and the reaction conditions.

  • Reagent Quality: 3,3-dimethylbutanoyl chloride is highly reactive towards water and other nucleophiles.[2][3] If it has been exposed to atmospheric moisture, it will hydrolyze to the unreactive carboxylic acid, effectively reducing its concentration and preventing the reaction from reaching completion.

    • Solution: Always use freshly opened or distilled 3,3-dimethylbutanoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate unreacted piperazine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be present to scavenge this HCl.[4]

    • Solution: While using a large excess of piperazine can serve as the base, adding at least 1.1 equivalents of an external base like TEA (relative to the acyl chloride) is good practice to ensure the piperazine remains a free, active nucleophile.

  • Temperature: While starting the reaction at 0 °C is critical to control the initial exotherm, some sterically hindered reactions may require gentle heating to proceed to completion.

    • Solution: After the initial addition at 0 °C and stirring at room temperature, if monitoring shows the reaction has stalled, consider gently heating the mixture to 35-40 °C.

  • Steric Hindrance: The tert-butyl group on the acyl chloride provides significant steric bulk.[9] This slows the reaction rate compared to less hindered acyl chlorides.

    • Solution: Simply extend the reaction time. Monitor every few hours until no further change is observed.

Q4: My workup and purification steps are causing significant product loss. How can I optimize this stage?

Even with a high-yielding reaction, poor recovery can decimate your overall yield. The goal is to efficiently separate your mono-acylated product (a basic free amine) from excess piperazine, the base hydrochloride salt (e.g., triethylammonium chloride), and any di-acylated byproduct.

G cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification & Salt Formation rm Crude Reaction Mixture (Product, Excess Piperazine, TEA·HCl, Byproduct) quench 1. Quench with Water/brine rm->quench extract 2. Extract with Organic Solvent (DCM/EtOAc) quench->extract wash 3. Wash Organic Layer with Dilute Acid (e.g., 1M HCl) extract->wash basify 4. Basify Aqueous Layer (e.g., NaOH) wash->basify extract2 5. Back-extract Product into Organic Solvent basify->extract2 dry 6. Dry & Concentrate Organic Layer extract2->dry purify Purify Free Base (Column Chromatography or Recrystallization) dry->purify salt Dissolve in Solvent (IPA/MeOH) & Add 2.1 eq. HCl Solution purify->salt isolate Isolate Dihydrochloride Salt (Filtration) salt->isolate

Caption: General workflow for workup and purification.

This protocol uses a liquid-liquid extraction technique to separate the basic products from neutral byproducts and each other.

  • Initial Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with DCM and wash with water (2x) and then brine (1x) to remove the bulk of water-soluble salts like triethylammonium chloride.

  • Acidic Extraction:

    • Extract the organic layer with dilute aqueous HCl (e.g., 1M, 3x). Your desired mono-acylated product and the excess piperazine are both basic and will move into the acidic aqueous layer as their hydrochloride salts. The neutral di-acylated byproduct will remain in the organic layer, which can now be discarded.

  • Isolation of Free Base:

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add a concentrated base solution (e.g., 50% w/w NaOH) with vigorous stirring until the pH is >12. This deprotonates the amine salts, causing the free bases to precipitate or form an oil.

    • Extract the free bases into a fresh portion of DCM or ethyl acetate (3x).

    • Combine these organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. At this stage, the primary component should be your mono-acylated product, with some residual piperazine.

  • Purification of Free Base:

    • Column Chromatography: If needed, purify the crude free base using flash column chromatography on silica gel. A gradient elution starting with DCM and gradually adding methanol (e.g., 0-10% MeOH) is typically effective.

    • Recrystallization: If the free base is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[10]

  • Dihydrochloride Salt Formation:

    • Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol.

    • Cool the solution to 0 °C.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl, 2.1 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate. Continue stirring in the cold for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (2020).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). Royal Society of Chemistry.
  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem. (2025). BenchChem.
  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. (2025). BenchChem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica. (n.d.). CymitQuimica.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.).
  • Ph.D. Thesis - IS MUNI - Masarykova univerzita. (n.d.). Masaryk University.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (2025). BenchChem.
  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives - Organic Chemistry Portal. (2001). Organic Chemistry Portal.
  • 3,3-Dimethylbutyryl chloride | 7065-46-5 - ChemicalBook. (2026). ChemicalBook.

Sources

troubleshooting solubility issues of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Solubility failures in aqueous media are rarely due to "bad batches"; they are usually the result of predictable thermodynamic and kinetic interactions between the compound's physicochemical properties and the chosen solvent system.

This guide will deconstruct the causality behind your solubility issues and provide self-validating protocols to ensure your in vitro and in vivo assays remain robust and reproducible.

Physicochemical Profiling: The Causality of Precipitation

To troubleshoot effectively, we must first understand the molecular behavior of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (CAS: 2460755-42-2) [1].

The molecule consists of a piperazine ring functionalized with a highly lipophilic 3,3-dimethylbutanoyl (tert-butyl carbonyl) group. While the dihydrochloride salt form is designed to maximize aqueous solubility, it introduces two distinct thermodynamic vulnerabilities when introduced to biological buffers:

  • The Common Ion Effect: Biological buffers like Phosphate-Buffered Saline (PBS) contain high concentrations of chloride ions (e.g., 137 mM NaCl). According to Le Chatelier's principle, an excess of chloride ions suppresses the solubility product ( Ksp​ ) of hydrochloride salts, forcing the un-dissociated salt to precipitate out of solution [2].

  • pH-Dependent Free Base Formation: Piperazine derivatives exhibit highly pH-dependent solubility[3]. The dihydrochloride salt is highly acidic. When added to a pH 7.4 buffer, the basic secondary amine on the piperazine ring deprotonates. The resulting uncharged "free base" is dominated by the lipophilic tert-butyl group, causing rapid hydrophobic aggregation and amorphous precipitation.

Table 1: Physicochemical Drivers of Solubility Behavior

PropertyValue / CharacteristicImplication for Aqueous Solubility
Molecular Formula C10​H20​N2​O⋅2HCl Highly polar as a salt; highly lipophilic as a free base.
Salt Form DihydrochlorideDissolving in unbuffered water will drastically drop the pH (< pH 3.0).
Lipophilic Motif 3,3-dimethylbutanoyl groupDrives hydrophobic collapse if the piperazine nitrogen is deprotonated.
Primary Risk in PBS Common Ion Effect (Cl⁻)High risk of salt crystallization in standard 1X PBS or saline.
Primary Risk in Media pH Shift (Free Base)High risk of amorphous precipitation at pH > 7.0.

Diagnostic Workflow & Mechanistic Logic

Before altering your formulation, use the following logical frameworks to identify the exact mechanism of your solubility failure.

A. Solubility Troubleshooting Decision Tree

G N1 Prepare 10-50 mM Stock (DiH2O or DMSO) N2 Assess Solution Clarity N1->N2 N3 Cloudy / Insoluble N2->N3 Fails N4 Clear Solution N2->N4 Succeeds N8 Cause: High Lattice Energy Action: Mild Heat (37°C) + Sonicate N3->N8 N5 Dilute into Working Buffer (e.g., PBS, pH 7.4) N4->N5 N6 Precipitation Occurs N5->N6 Fails N7 Stable for Assays N5->N7 Succeeds N9 Perform Centrifuge Validation (See Protocol 2) N6->N9

Diagnostic workflow for identifying the root cause of solubility failures.

B. The Thermodynamic Equilibrium of Precipitation

Pathway Salt Solid HCl Salt (Crystalline Precipitate) Ionized Solvated Cation (Clear Aqueous Solution) Salt->Ionized Dissolution in DiH2O Ionized->Salt High [Cl⁻] in PBS (Common Ion Effect) FreeBase Free Base (Amorphous Precipitate) Ionized->FreeBase pH > 7.0 (Deprotonation) FreeBase->Ionized pH < 5.0 (Protonation)

Equilibrium dynamics showing how chloride ions and pH drive distinct precipitation events.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. They do not just tell you what to do; they allow you to verify why it is working.

Protocol 1: Preparation of a Stable 50 mM Aqueous Stock

Objective: Overcome initial crystal lattice energy without inducing chemical degradation.

  • Weighing: Weigh the desired amount of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride into a clean, sterile glass vial. (Note: Glass is preferred over plastic to prevent lipophilic adsorption if the free base transiently forms).

  • Solvent Addition: Add the required volume of ultrapure, unbuffered water (Milli-Q) to achieve a 50 mM concentration. Do not use PBS or saline for the stock solution.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assist (If required): If the solution remains turbid, place the vial in a 37°C water bath for 5 minutes, followed by 2 minutes of bath sonication. Causality: Sonication provides the localized energy required to break the strong ionic lattice of the dihydrochloride salt.

  • Validation Check: The solution should be perfectly clear. The pH of this stock will be acidic (pH 2.0 - 4.0). Store aliquots at -20°C.

Protocol 2: The "Precipitate Rescue" & Validation Assay

Objective: If your compound precipitates upon dilution into your assay buffer, use this protocol to diagnose the mechanism (Common Ion vs. Free Base).

  • Centrifugation: Take 1 mL of the turbid/precipitated buffer solution and centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Removal: Carefully decant the supernatant, leaving the visible pellet.

  • Diagnostic Re-dissolution (The Self-Validating Step):

    • Test A: Add 1 mL of pure DiH₂O to the pellet and vortex. If the pellet dissolves , your precipitation was caused by the Common Ion Effect (the salt crashed out due to high Cl⁻ in your buffer) [4].

    • Test B: If it does not dissolve in water, add 10 µL of 0.1 M HCl. If it now dissolves , your precipitation was caused by Free Base Formation (the buffer pH deprotonated the piperazine) [3].

  • Corrective Action:

    • If Test A is true: Switch your assay buffer to a non-chloride buffer (e.g., HEPES or Phosphate buffer with sodium acetate instead of NaCl) [4].

    • If Test B is true: You must pre-formulate the compound using a co-solvent. Dilute your aqueous stock 1:10 into a 10% Hydroxypropyl-β-cyclodextrin (HPβCD) solution before final dilution into the pH 7.4 buffer. The cyclodextrin will shield the lipophilic tert-butyl group.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare my master stock instead of water? A: Yes, the compound is highly soluble in DMSO. However, be warned: when you dilute a DMSO stock directly into aqueous media, you bypass the slow dissolution kinetics of the salt and create a highly supersaturated microenvironment. This often leads to rapid "solvent-shift" precipitation. If using DMSO, ensure the final DMSO concentration in your assay is ≤1%, and add the stock to the buffer dropwise while vortexing to prevent localized supersaturation.

Q: My cell culture media turns slightly yellow/cloudy when I add the drug, but clears up after 30 minutes in the incubator. Why? A: This is a classic temperature and CO₂ equilibration issue. When first added at room temperature, the transient local pH spike and lower temperature reduce the solubility limit, causing micro-precipitation. As the media warms to 37°C in the incubator and the CO₂ buffering system stabilizes the pH, the thermodynamic equilibrium shifts back, and the micro-precipitates re-dissolve.

Q: I need to dose animals via oral gavage (PO). Will the common ion effect happen in the stomach? A: Yes. The stomach contains high concentrations of HCl (simulated gastric fluid is rich in chloride). Hydrochloride salts of weakly basic drugs often suffer from the common ion effect in the stomach, crystallizing out of solution and reducing bioavailability [2]. To circumvent this, formulate your in vivo dosing solution in a vehicle containing a crystallization inhibitor, such as 0.5% Methylcellulose (MC) with 0.1% Tween-80.

Q: Does the amide nitrogen in the molecule contribute to the pH-dependent solubility? A: No. The nitrogen attached to the carbonyl group (1-piperazinyl position) is an amide nitrogen. Amides are essentially non-basic (pKa < 0) due to resonance stabilization with the carbonyl oxygen. The pH-dependent behavior is entirely driven by the secondary/tertiary amine at the opposite end of the piperazine ring.

References

  • ChemSrc. (n.d.). 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride CAS: 2460755-42-2. Retrieved from[Link]

  • O'Shea, J. P., et al. (2019). Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. Molecular Pharmaceutics, ACS Publications. Retrieved from[Link]

  • Rautio, J., et al. (n.d.). Comparison of log P app values at pH 5.0 and pH 7.4. ResearchGate. Retrieved from[Link]

  • USPTO / Patent Literature. (n.d.). Salt formation to improve drug solubility (Common-ion effect analysis). Retrieved from[Link]

preventing thermal degradation of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride .

As a Senior Application Scientist, I have designed this portal specifically for researchers, formulation scientists, and drug development professionals. This bulky piperazine-derived amide salt presents unique stability challenges due to the interplay between its hygroscopic dihydrochloride nature and its susceptibility to nucleophilic degradation.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and actionable FAQs to ensure the scientific integrity of your compound during storage.

Mechanistic Causality of Thermal Degradation

To effectively prevent degradation, we must first understand the chemical causality driving it. The dihydrochloride salt form is excellent for aqueous solubility, but it acts as a moisture sink (highly hygroscopic). When exposed to thermal stress (>25°C) and ambient humidity, two distinct degradation pathways are triggered:

  • Acid-Catalyzed Amide Hydrolysis: As the salt absorbs ambient moisture, it creates a localized acidic microenvironment (pH < 3) due to the HCl counterions. Thermal energy accelerates the hydrolysis of the sterically hindered amide bond, cleaving the molecule into free piperazine and 3,3-dimethylbutanoic acid.

  • HCl Volatilization & Oxidation: Elevated temperatures drive the dissociation of HCl gas. This converts the protonated piperazine nitrogens back into their free base form. The resulting free secondary amine is highly nucleophilic and susceptible to atmospheric oxidation, leading to N-oxide formation or polymeric species—a well-documented pathway in piperazine thermal degradation .

DegradationPathway A Intact 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one 2HCl B Thermal Stress + Moisture (> 25°C, > 60% RH) A->B C Dissociation of HCl (Free Base Formation) B->C D Acid-Catalyzed Amide Hydrolysis B->D E Oxidation of Secondary Amine C->E F Piperazine + 3,3-Dimethylbutanoic Acid D->F G Polymeric/Oxidized Species E->G

Mechanistic pathways of thermal and moisture-induced degradation.

Quantitative Stability Metrics

Adhering to the ICH Q1A(R2) guidelines for stability testing , we have mapped the degradation risks of this specific piperazine dihydrochloride derivative across standard storage conditions.

Table 1: Stability Data & Risk Profiling under ICH Q1A(R2) Conditions

Storage ConditionTemp / HumidityMinimum DurationExpected Degradation RiskRecommended Action
Long-Term 5°C ± 3°C / Ambient12 MonthsLow Standard baseline storage in amber glass.
Accelerated 25°C ± 2°C / 60% RH6 MonthsModerate (Amide Hydrolysis)Requires strict desiccation & Argon overlay.
Stress Testing 40°C ± 2°C / 75% RH6 MonthsHigh (HCl Loss & Oxidation)Avoid for storage; use only for degradation profiling.

Troubleshooting Guide: Diagnostics & Corrective Actions

Q: My batch shows a faint yellow discoloration after 3 months at room temperature. What is the root cause? A: Yellowing is a classic, visible indicator of amine oxidation. The dihydrochloride salt likely lost HCl due to thermal stress, exposing the free secondary amine of the piperazine ring. Once exposed, the amine oxidizes into N-oxides or polymerizes. Corrective Action: Discard the oxidized batch for sensitive assays. For future batches, ensure storage at ≤ 8°C under an inert argon atmosphere to prevent both HCl volatilization and oxidation.

Q: HPLC analysis reveals a new peak with a significantly lower retention time. Is this a thermal degradation product? A: Yes. In reverse-phase HPLC, a lower retention time indicates a more polar compound. Acid-catalyzed thermal hydrolysis has likely cleaved the lipophilic 3,3-dimethylbutan-1-one group, leaving highly polar free piperazine and the corresponding acid. Preventative Action: Strictly control moisture. Implement Karl Fischer (KF) titration prior to storage to ensure water content is < 0.1%.

Self-Validating Protocol: Moisture Mitigation & Inert Storage

Do not rely on passive storage. The following protocol is engineered as a self-validating system ; each step contains an internal control to verify its success before proceeding, ensuring absolute confidence in your compound's integrity.

MitigationWorkflow S1 Baseline Control Store 10mg at -80°C S2 Assess Moisture Content (Karl Fischer Titration) S1->S2 D1 Moisture > 0.1%? S2->D1 S3 Vacuum Desiccation (< 0.1 mbar, 20°C) D1->S3  Yes S4 Inert Packaging (Amber Glass, Argon) D1->S4  No S3->S2  Re-test S5 Hermetic Validation (Gravimetric Tracking) S4->S5

Self-validating workflow for moisture mitigation and inert storage.

Step-by-Step Methodology:

Step 1: Baseline Quantification (The Control)

  • Action: Aliquot 10 mg of the fresh batch upon receipt. Store immediately at -80°C.

  • Validation Logic: This serves as your "Time Zero" (T0) absolute reference standard for all subsequent HPLC-UV/MS analyses. It isolates storage variables from analytical drift, proving that any future degradation is due to storage conditions, not the instrument.

Step 2: Moisture Assessment

  • Action: Perform a volumetric Karl Fischer (KF) titration on a 50 mg sample.

  • Validation Logic: If moisture is > 0.1% w/w, proceed to Step 3. If ≤ 0.1%, proceed directly to Step 4. This binary decision gate prevents unnecessary handling and potential thermal stress from over-drying.

Step 3: Thermal-Free Vacuum Desiccation

  • Action: Place the bulk powder in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ). Apply high vacuum (< 0.1 mbar) at 20°C for 24 hours. Crucial: Do not use a drying oven, as heat will trigger HCl loss.

  • Validation Logic: Repeat the KF titration. The system validates itself only when the reading drops below 0.1%. If it fails, the vacuum seal is compromised, and the step must be repeated.

Step 4: Inert Packaging & Hermetic Validation

  • Action: Transfer the dried powder to amber glass vials (to prevent photolytic degradation). Purge the headspace with high-purity Argon gas (which is heavier than air and displaces moisture/oxygen) for 30 seconds before sealing with PTFE-lined caps.

  • Validation Logic: Weigh the sealed vial to the nearest 0.01 mg and record it. Re-weigh the vial monthly. A stable weight confirms the hermetic seal is intact and no ambient moisture is penetrating the system. Store at 2-8°C.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in standard plastic microcentrifuge tubes? A: No. Standard polypropylene tubes are semi-permeable to moisture and oxygen over long periods. Because 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride is highly hygroscopic, ambient moisture will eventually penetrate the plastic, initiating the acid-catalyzed hydrolysis described above. Always use amber glass with PTFE-lined closures.

Q: If the compound has degraded into the free base due to thermal stress, can I simply re-salt it with HCl? A: While technically possible by bubbling dry HCl gas through a solution of the degraded product in an anhydrous solvent (like diethyl ether), this only addresses the loss of HCl. It does not reverse amide hydrolysis or amine oxidation. It is highly recommended to procure a fresh batch to maintain scientific integrity in your downstream assays.

Q: Why use Argon instead of Nitrogen for the headspace overlay? A: Argon is significantly denser than ambient air and Nitrogen. When you purge a vial with Argon, it sinks to the bottom, creating a robust physical blanket over the powder that effectively displaces both oxygen and moisture before the cap is sealed.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. URL: [Link]

Technical Support Center: LC-MS Mobile Phase Optimization for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride .

Because this compound is a piperazine derivative supplied as a dihydrochloride salt, it is highly polar and possesses a strongly basic secondary amine. Traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention, severe peak tailing, and suboptimal mass spectrometry (MS) sensitivity due to the analyte's protonated state in standard acidic mobile phases. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to optimize your LC-MS/MS workflows.

Section 1: Core Troubleshooting & Causality Analysis (FAQs)

Q1: Why does my compound elute in the void volume on a standard C18 column? Causality: The dihydrochloride salt dissociates in solution, leaving the basic piperazine nitrogen fully protonated (positively charged) under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7). Highly polar, charged analytes have minimal hydrophobic affinity for the non-polar alkyl chains of a C18 stationary phase, causing them to wash out in the void volume[1]. Solution: You must alter the fundamental retention mechanism. You can either switch to Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a polar stationary phase to actively retain polar compounds[2], or use a High-pH RPLC mobile phase (pH > 9.0) to deprotonate the piperazine nitrogen, restoring its lipophilicity and enabling hydrophobic retention[3].

Q2: I am experiencing severe peak tailing and signal broadening. How do I correct this? Causality: Peak tailing for basic compounds is predominantly caused by secondary ion-exchange interactions. The positively charged piperazine nitrogen interacts strongly with residual, negatively charged surface silanols (Si-O⁻) on the silica support of the column[4]. Solution:

  • Thermodynamic Suppression (High pH): Use a mobile phase pH > 9.0. This deprotonates the piperazine, neutralizing the analyte and preventing electrostatic attraction to the silica[3].

  • Kinetic Suppression (Low pH): Use a mobile phase pH < 3.0. This neutralizes the surface silanols (pKa ~3.5-4.5), preventing the electrostatic interaction[4].

  • Orthogonal Chromatography: Switch to HILIC, which fundamentally bypasses the hydrophobic/silanol conflict by relying on a water-enriched layer for partitioning[5].

Q3: How can I maximize ESI-MS/MS sensitivity for this specific compound? Causality: Electrospray Ionization (ESI) efficiency is highly dependent on droplet desolvation. In standard RPLC, highly polar compounds elute early in highly aqueous mobile phases. Water possesses high surface tension and requires significant thermal energy to desolvate, leading to poor ionization and signal suppression[2]. Solution: Implement a HILIC-MS/MS workflow. HILIC mobile phases start at >85% Acetonitrile. The high organic content drastically lowers surface tension, promoting rapid droplet evaporation and increasing gas-phase ion generation. This can result in a 10- to 30-fold increase in MS sensitivity for basic polar drugs[2][5].

Section 2: Visualizing the Analytical Logic

Below are the decision-making and mechanistic pathways for optimizing your method.

G N1 Target: 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one (Highly Polar Basic Salt) N2 Assess Retention on C18 N1->N2 N3 HILIC Mode (>70% ACN + 10mM NH4Fa) Strong Retention & High MS Signal N2->N3 Poor (Elutes in void) N4 Reversed-Phase LC (RPLC) N2->N4 Moderate N5 High pH (pH 10) (Ammonium Bicarbonate) Deprotonates Piperazine N4->N5 To maximize retention N6 Low pH (pH 2.5) (0.1% Formic Acid) Requires Polar-Endcapped C18 N4->N6 Standard acidic MS setup

Caption: Decision matrix for optimizing mobile phase conditions for basic polar piperazine salts.

G Cause Protonated Piperazine Interacts with Ionized Silanols (Secondary Interactions) Effect Severe Peak Tailing & Signal Broadening Cause->Effect Sol1 Low pH (< 3.0) Neutralizes Surface Silanols Effect->Sol1 Sol2 High pH (> 9.0) Deprotonates Piperazine Effect->Sol2 Sol3 HILIC Mode Bypasses Hydrophobic/Silanol Conflict Entirely Effect->Sol3 Result Sharp, Symmetrical Peaks High MS/MS Sensitivity Sol1->Result Sol2->Result Sol3->Result

Caption: Mechanistic pathways resolving secondary silanol interactions for peak shape optimization.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal suitability checks to confirm that the chemical environment is performing as theoretically intended.

Protocol A: HILIC-MS/MS Optimization (Gold Standard for Dihydrochloride Salts)

Rationale: Maximizes retention and ESI+ sensitivity for the highly polar salt form by utilizing hydrophilic partitioning[2].

  • Column Selection: Select a Zwitterionic or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Ensures consistent ionic strength for the ion-exchange mechanism inherent to HILIC).

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (Highly organic for retention). Ramp down to 60% B over 5 minutes. Return to 95% B and equilibrate for at least 10 column volumes.

  • Self-Validation Check (System Suitability):

    • Injection 1 (Blank): Inject sample diluent to verify no carryover. Scientist's Note: Your sample diluent must match the starting conditions (>85% ACN). Injecting a highly aqueous sample into a HILIC system will disrupt the localized water layer on the stationary phase, causing catastrophic peak distortion.

    • Injection 2 (Isotope/Analog): Inject a stable isotope-labeled internal standard (SIL-IS). The retention time (RT) variation across 5 injections must be < 2%. If RT drifts, your column equilibration time is insufficient.

Protocol B: High-pH RPLC-MS/MS Optimization

Rationale: Forces the piperazine into its neutral free-base form to enable standard hydrophobic retention[3].

  • Column Selection: Select a high-pH stable C18 column (e.g., Ethylene Bridged Hybrid (BEH) or Gemini technology, stable up to pH 11)[3]. Scientist's Note: Traditional silica dissolves rapidly above pH 8.0, which will destroy the column and contaminate your MS source[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. (Ammonium buffers are volatile and MS-compatible).

    • Mobile Phase B: 100% LC-MS grade Methanol or Acetonitrile.

  • Gradient Design: Start at 5% B. Ramp to 95% B over 6 minutes.

  • Self-Validation Check (System Suitability):

    • Monitor the peak asymmetry factor ( As​ ). If As​ > 1.5, the local pH at the pore surface may be dropping during the gradient, causing partial protonation. If this occurs, increase the buffer capacity of Mobile Phase A to 20 mM.

Section 4: Quantitative Data & Method Comparison

Summarizing the theoretical and empirical outcomes of the different mobile phase strategies for piperazine derivatives:

Analytical StrategyMobile Phase CompositionAnalyte Ionization StatePrimary Retention MechanismESI-MS SensitivityExpected Peak Shape
Standard RPLC (Low pH) 0.1% FA in H₂O / ACNFully Protonated (+ charge)Hydrophobic (Very Weak)Low (Aqueous elution)Poor (Severe Tailing)
High-pH RPLC 10mM NH₄HCO₃ (pH 10) / MeOHNeutral Free-BaseHydrophobic (Strong)ModerateExcellent
HILIC (Low pH) 10mM NH₄Fa (pH 3) / ACNFully Protonated (+ charge)Hydrophilic PartitioningVery HighExcellent

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com. 4

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent. 1

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. 2

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. 3

  • HILIC: The Pros and Cons. chromatographyonline.com. 5

Sources

Technical Support Center: Purification & Recrystallization of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies for isolating 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (also known as 1-(3,3-dimethylbutanoyl)piperazine dihydrochloride).

Because this compound is a highly polar N-monoacylated piperazine salt, standard silica gel chromatography is often inefficient. Instead, exploiting the thermodynamic differences in crystal lattice energies via recrystallization is the most scalable and rigorous purification strategy.

I. Process Workflow

PurificationWorkflow N1 Crude 3,3-Dimethyl-1-piperazin- 1-ylbutan-1-one 2HCl N2 Dissolution in Hot Solvent (Isopropanol / Methanol mix) N1->N2 N3 Hot Filtration (Remove insoluble polymers/salts) N2->N3 N4 Controlled Cooling (0.5 °C/min to 4 °C) N3->N4 N5 Vacuum Filtration & Cold Solvent Wash N4->N5 N6 Desiccation & Vacuum Drying (Yield: Pure Crystals) N5->N6

Workflow for the purification and recrystallization of the crude dihydrochloride salt.

II. Physicochemical Properties & Solvent Selection

Successful crystallization requires a solvent system that provides a steep solubility curve while suppressing liquid-liquid phase separation.

Table 1: Physicochemical & Solubility Profile

PropertyValue / CharacteristicsImpact on Purification Strategy
Molecular Formula C₁₀H₂₀N₂O · 2HClThe dihydrochloride salt is highly polar, requiring protic solvents for dissolution.
pKa (Estimated) ~9.8 (N4 amine), ~ -1.0 (N1 amide)The second HCl equivalent is loosely bound; excessive heating under vacuum may cause partial HCl loss.
Solubility (Water) Very High (>100 mg/mL)Unsuitable for recrystallization; massive yield loss without anti-solvent addition.
Solubility (Isopropanol) Moderate at 80 °C, Low at 4 °CIdeal primary recrystallization solvent. Provides a steep solubility curve for high recovery[1].
Solubility (Hexanes/Ether) InsolubleUsed as an anti-solvent or for final crystal washing to displace protic solvents and remove lipophilic impurities.
III. Self-Validating Recrystallization Protocol

Objective: Isolate >98% pure 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride from crude reaction mixtures.

Step 1: Primary Dissolution

  • Action: Suspend the crude dihydrochloride salt in anhydrous isopropanol (IPA) (approx. 5–10 volumes). Heat to 80 °C under vigorous stirring.

  • Mechanistic Causality: IPA is selected because it dissolves the monoacylated piperazine salt at reflux while leaving unreacted, highly polar piperazine dihydrochloride largely insoluble[1].

  • Validation Check: The solution should turn translucent. Insoluble white particulates (unreacted piperazine salts) may remain suspended.

Step 2: Hot Filtration & Decolorization

  • Action: If the solution is discolored, add activated charcoal (5% w/w) and stir for 10 minutes. Perform a rapid hot filtration through a pre-warmed Celite pad.

  • Mechanistic Causality: Charcoal adsorbs polymeric impurities. Hot filtration ensures the target compound does not prematurely crystallize in the funnel while physically removing the insoluble unreacted piperazine dihydrochloride[1].

  • Validation Check: The filtrate must be clear and colorless to pale yellow.

Step 3: Controlled Cooling (Nucleation & Growth)

  • Action: Transfer the filtrate to a clean flask. Cool the solution at a controlled rate of ~0.5 °C/min down to room temperature, then transfer to an ice bath (4 °C) for 2 hours.

  • Mechanistic Causality: A slow cooling rate allows the crystal lattice to selectively exclude impurities. Rapid crash-cooling traps solvent and impurities within the crystal matrix and can induce "oiling out"[2].

  • Validation Check: Visual confirmation of distinct, non-sticky crystalline solids. If the solution turns milky without discrete crystals, phase separation has occurred.

Step 4: Isolation & Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with 1–2 volumes of ice-cold IPA, followed by a wash with cold diethyl ether or acetone[1].

  • Mechanistic Causality: The cold IPA wash removes residual mother liquor. The ether/acetone wash displaces the higher-boiling IPA, facilitating rapid drying and preventing the hygroscopic salt from absorbing atmospheric moisture.

  • Validation Check: Dry the crystals in a vacuum oven at 40 °C to a constant weight. Monitor by ¹H-NMR (D₂O) to confirm the absence of IPA (multiplet at 4.0 ppm, doublet at 1.2 ppm).

IV. Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A1: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the solute precipitates above its melting point in the solvent mixture, or when high impurity levels kinetically hinder integration into the crystal lattice[3]. This creates a solute-rich emulsion rather than a solid suspension[2]. Troubleshooting: Reheat the mixture until homogeneous. Add 5–10% v/v of a more polar co-solvent (e.g., methanol) to increase solubility, then cool at a much slower rate. Alternatively, introduce pure seed crystals just below the saturation temperature to bypass the nucleation energy barrier and force solid-phase growth[4].

Q2: How do I ensure the complete removal of unreacted piperazine dihydrochloride? A2: Unreacted piperazine is a common contaminant in mono-acylation reactions[5]. Because piperazine dihydrochloride possesses a higher lattice energy and is significantly more polar than the mono-acylated 3,3-dimethylbutanoyl derivative, it has extremely low solubility in hot IPA. The hot filtration step (Step 2) physically removes the bulk of this impurity[1]. If NMR still shows a singlet at ~3.2 ppm (free piperazine equivalent), a second recrystallization from an IPA/Methanol (9:1) mixture is recommended.

Q3: The isolated salt turns into a sticky paste during vacuum filtration. Why? A3: Piperazine dihydrochloride salts are often highly hygroscopic. Drawing ambient laboratory air through the filter cake introduces moisture, causing the salt to deliquesce. Troubleshooting: Perform the vacuum filtration under an inverted funnel supplying a blanket of dry nitrogen. Immediately wash the cake with cold, anhydrous ether to displace water, and transfer the solid to a vacuum desiccator containing P₂O₅ as quickly as possible.

Q4: Why is the product designated as a dihydrochloride when the amide nitrogen is practically non-basic? A4: The N4 secondary amine of the piperazine ring is strongly basic (pKa ~9.8) and readily forms a stable monohydrochloride. The N1 amide nitrogen, however, is weakly basic (pKa < 0) due to resonance stabilization of the carbonyl group. Despite this, when the free base is treated with excess anhydrous HCl gas, a stoichiometric dihydrochloride can form. This second equivalent of HCl is loosely bound (acting as a solvate or pseudo-polymorph). Caution: Drying the salt under high vacuum at excessive temperatures (>60 °C) may cause partial loss of this second HCl equivalent, leading to variable elemental analysis results.

V. Mechanistic Pathway of Crystallization

CrystallizationMechanism Solvated Solvated Ions (Hot iPrOH) Supersat Supersaturated State (Cooling) Solvated->Supersat Temp Drop Nucleation Primary Nucleation Supersat->Nucleation Δμ > 0 Growth Crystal Growth Nucleation->Growth Solute Diffusion Lattice Ordered Lattice (Pure Salt) Growth->Lattice Defect Exclusion

Thermodynamic pathway of dihydrochloride salt crystallization from supersaturated solution.

VI. References
  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: Molecules (via MDPI / PubMed Central) URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo Technical Library URL: [Link]

Sources

reducing impurities in 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Impurity Reduction in the Scale-Up of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with impurity profiles during the scale-up synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride. We will explore common impurities, their mechanisms of formation, and robust strategies for their mitigation and removal.

Overview of the Synthetic Pathway

The synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one typically involves the acylation of piperazine with 3,3-dimethylbutanoyl chloride. The subsequent formation of the dihydrochloride salt is achieved by treating the free base with hydrochloric acid.[1] While seemingly straightforward, this process is susceptible to the formation of several process-related impurities, particularly during scale-up operations where reaction conditions can be more challenging to control.[2][3]

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Salt Formation Piperazine Piperazine Acylation Acylation Piperazine->Acylation 3_3_Dimethylbutanoyl_chloride 3_3_Dimethylbutanoyl_chloride 3_3_Dimethylbutanoyl_chloride->Acylation Free_Base 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Acylation->Free_Base Crude Product Base Base (e.g., Triethylamine) Base->Acylation Solvent_1 Solvent (e.g., DCM) Solvent_1->Acylation Salt_Formation Salt_Formation Free_Base->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Solvent_2 Solvent (e.g., IPA) Solvent_2->Salt_Formation Final_Product Final_Product Salt_Formation->Final_Product Purified Dihydrochloride Salt

Caption: Synthetic route for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific impurity-related questions that frequently arise during process development and scale-up.

Q1: We are observing a significant amount of a bis-acylated impurity. What is its origin and how can we prevent its formation?

A1: Understanding and Preventing Bis-Acylation

The bis-acylated impurity, 1,4-bis(3,3-dimethylbutanoyl)piperazine, is a common process-related impurity in this synthesis.[4] It arises from the reaction of both nitrogen atoms of the piperazine ring with the acylating agent, 3,3-dimethylbutanoyl chloride.

Mechanism of Formation:

Piperazine has two secondary amine groups with similar nucleophilicity. While the first acylation to form the desired product is rapid, a second acylation can occur, especially under suboptimal reaction conditions.[5]

Bis_Acylation_Mechanism Piperazine Piperazine Reaction_1 Acylation 1 Piperazine->Reaction_1 + 1 eq Acyl Chloride Acyl_Chloride 3,3-Dimethylbutanoyl chloride Acyl_Chloride->Reaction_1 Reaction_2 Acylation 2 Acyl_Chloride->Reaction_2 Desired_Product Mono-acylated Product Desired_Product->Reaction_2 + 1 eq Acyl Chloride (Excess or Poor Control) Bis_Acylated_Impurity Bis-acylated Impurity Reaction_1->Desired_Product Reaction_2->Bis_Acylated_Impurity

Caption: Formation pathway of the bis-acylated impurity.

Causality and Mitigation Strategies:

The formation of the bis-acylated impurity is primarily driven by the stoichiometry and the rate of addition of the acylating agent.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Problem: Using an excess of 3,3-dimethylbutanoyl chloride will directly lead to a higher percentage of the bis-acylated impurity.

    • Solution: Employ a slight excess of piperazine relative to the 3,3-dimethylbutanoyl chloride.[6] A molar ratio of 1.1-1.2 equivalents of piperazine to 1.0 equivalent of the acyl chloride is a good starting point. This ensures that the acyl chloride is the limiting reagent, minimizing the chance of double acylation.

  • Controlled Addition of Acyl Chloride:

    • Problem: A rapid, uncontrolled addition of the acyl chloride creates localized areas of high concentration, promoting bis-acylation.

    • Solution: Add the 3,3-dimethylbutanoyl chloride solution dropwise to the piperazine solution over an extended period (e.g., 1-2 hours) at a low temperature. This maintains a low instantaneous concentration of the acylating agent.

  • Temperature Management:

    • Problem: The acylation reaction is exothermic. An increase in temperature can lead to a loss of selectivity and an increase in the rate of the second acylation.[2]

    • Solution: Maintain strict temperature control throughout the addition of the acyl chloride. A temperature range of 0-5 °C is often effective. Utilize a reliable cooling system, especially during scale-up where heat dissipation is more challenging.[2][3]

Data Comparison: Impact of Controlled Addition

Parameter"Dump" AdditionControlled Dropwise Addition (1 hr)
Reaction TemperatureRises to 35 °CMaintained at 0-5 °C
Desired Product (%)85%95%
Bis-acylated Impurity (%)12%< 2%
Q2: We are detecting unreacted piperazine in our final product. How can we effectively remove it?

A2: Managing Unreacted Piperazine

The presence of unreacted piperazine is a direct consequence of using an excess of it to suppress bis-acylation.[6] While beneficial for selectivity, this necessitates an effective purification strategy.

Troubleshooting Workflow:

Piperazine_Removal Start Crude Reaction Mixture Aqueous_Wash Aqueous Work-up (e.g., Water or Brine Wash) Start->Aqueous_Wash Quench Reaction Extraction Extraction into Organic Phase (e.g., DCM) Aqueous_Wash->Extraction Piperazine partitions into aqueous phase Drying Drying of Organic Phase (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Swap Solvent Swap to Crystallization Solvent (e.g., IPA) Filtration->Solvent_Swap HCl_Addition Addition of HCl Solvent_Swap->HCl_Addition Crystallization Crystallization of Dihydrochloride Salt HCl_Addition->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Final_Product Purified Product Isolation->Final_Product

Caption: Workflow for the removal of unreacted piperazine.

Detailed Protocol for Piperazine Removal:

  • Aqueous Work-up:

    • Rationale: Piperazine is highly soluble in water, whereas the mono-acylated free base has limited water solubility.[4] This difference in solubility is the basis for the separation. An acidic wash can be employed to protonate the basic piperazine, forming a water-soluble salt that can be easily extracted into the aqueous layer.[7]

    • Procedure:

      • After the reaction is complete, quench the reaction mixture with water or a dilute acid solution (e.g., 1M HCl).

      • Stir the biphasic mixture vigorously for 15-30 minutes.

      • Separate the aqueous layer. Multiple washes (2-3 times) may be necessary to achieve the desired level of piperazine removal.

  • Crystallization:

    • Rationale: The dihydrochloride salt of the desired product has a specific solubility profile that can be exploited for purification.[8] Residual piperazine, as its dihydrochloride salt, may have different solubility characteristics.

    • Procedure:

      • After the aqueous work-up and solvent swap to a suitable crystallization solvent (e.g., isopropanol), add the calculated amount of hydrochloric acid.

      • Control the cooling rate to promote the formation of well-defined crystals. A slow cooling profile often results in higher purity.

      • Consider an anti-solvent addition to improve the yield if necessary, but be mindful that this can sometimes trap impurities.

Q3: Our final API has a yellowish tint. What is the likely cause and how can we obtain a white solid?

A3: Addressing Color Impurities

A yellowish tint in the final product often indicates the presence of trace-level degradation products or colored impurities.[9]

Potential Causes and Solutions:

  • Degradation of Reagents:

    • Cause: The 3,3-dimethylbutanoyl chloride may have degraded over time, especially if exposed to moisture, forming colored byproducts.

    • Solution: Use freshly distilled or high-purity 3,3-dimethylbutanoyl chloride. Check the quality of the starting material before use.[10]

  • Thermal Degradation:

    • Cause: Excessive temperatures during the reaction, work-up, or drying can lead to the formation of colored impurities.[4]

    • Solution: Maintain strict temperature control at all stages. During solvent evaporation, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., < 40 °C).

  • Charcoal Treatment:

    • Rationale: Activated carbon (charcoal) is effective at adsorbing colored impurities.

    • Procedure:

      • Before the salt formation step, dissolve the crude free base in a suitable solvent (e.g., isopropanol).

      • Add a small amount of activated carbon (typically 1-5% w/w).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of celite to remove the charcoal completely before proceeding with the HCl addition. Caution: Ensure all charcoal is removed as it can be a source of particulate matter in the final product.

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters to monitor during scale-up? A: The most critical parameters are:

  • Temperature: Due to the exothermic nature of the acylation.[2]

  • Rate of addition: To control selectivity and prevent impurity formation.[3]

  • Agitation: To ensure homogeneity and efficient heat transfer.[11]

  • pH: During the aqueous work-up to ensure proper phase separation.

Q: Which analytical techniques are recommended for in-process control? A:

  • High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of starting materials and the formation of the product and impurities.[12]

  • Thin-Layer Chromatography (TLC): A quick method for qualitative assessment of the reaction progress.[13]

  • Gas Chromatography (GC): Can be used to quantify residual solvents.[10]

Q: How does the choice of base impact the reaction? A: A non-nucleophilic organic base like triethylamine is commonly used to scavenge the HCl generated during the acylation. The choice of base and its purity are important. Using an insufficient amount of base can lead to the formation of piperazine hydrochloride salts, which have different reactivity and solubility, potentially complicating the reaction and purification.

References
  • Benchchem. : Purification of Piperazine-Containing Compounds.
  • Benchchem.
  • Tianming Pharmaceutical.
  • Benchchem.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Lupin. Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • World Pharma Today. Overcoming Challenges in Scale-Up Production.
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up.
  • Google Patents.
  • Benchchem. : Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
  • Google Patents.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Google Patents.
  • Pharmaguideline. Resolving API Impurity Issues in Drug Development.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.

Sources

Validation & Comparative

3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride vs other piperazine derivatives in drug design

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Bulky Acylpiperazines in Lead Optimization: A Comparative Guide to 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride

Executive Summary

Piperazine is widely regarded as a privileged scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties, improve aqueous solubility, and act as a versatile synthetic handle[1]. However, unsubstituted or simple alkyl-substituted piperazines often suffer from severe metabolic liabilities and off-target toxicity. The introduction of bulky aliphatic side chains—such as the 3,3-dimethylbutanoyl group found in 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride —represents a sophisticated strategy to overcome these limitations[1]. This guide objectively compares this bulky acylpiperazine against standard piperazine derivatives, providing mechanistic insights and validated experimental protocols for drug development professionals.

Section 1: Structural and Physicochemical Comparison

When optimizing a lead compound, the choice of piperazine substituent drastically alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Standard derivatives often fail in late-stage development due to rapid clearance, whereas 1[1].

The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from simple piperazines to a bulky N-acylpiperazine.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles

ScaffoldStructure TypepKa ProfileSteric BulkMetabolic VulnerabilityPrimary Drug Design Application
Unsubstituted Piperazine Secondary AmineDual Basic (~9.8, ~5.6)MinimalHigh (N-alkylation/oxidation)Universal linker, solubility enhancer
1-Methylpiperazine Tertiary AmineDual BasicLowHigh (CYP-mediated N-demethylation)Basic pharmacophore for kinase inhibitors
1-Benzylpiperazine Tertiary AmineDual BasicModerateHigh (Benzylic oxidation)CNS-targeting scaffolds, GPCR ligands
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one N-AcylpiperazineMono Basic (Amide + Amine)Extremely High (tert-butyl-like)Low (Steric shielding of core)Metabolically stable lead optimization

Section 2: Mechanistic Advantages in Drug Design

1. Steric Shielding & Metabolic Stability Cytochrome P450 (CYP450) enzymes require direct access to the lone pair on the nitrogen or the adjacent alpha-carbon to initiate oxidative metabolism. The bulky 3,3-dimethylbutanoyl group creates a steric "umbrella," physically blocking enzyme active sites from accessing the vulnerable piperazine core. This structural modification significantly extends the in vivo half-life compared to N-methyl or N-benzyl derivatives.

2. pKa Tuning and Bioavailability By acylating one nitrogen, the dual-basic nature of the piperazine ring is reduced to a single basic center[2]. This precise pKa modulation strikes an optimal balance: the molecule remains protonated enough in the gastrointestinal tract to ensure solubility, but neutral enough at physiological pH to partition across lipid bilayers. The use of the dihydrochloride salt form is highly intentional in early-stage screening; it ensures rapid, complete dissolution in aqueous assay buffers without the need for heating, which prevents premature thermal degradation of the compound.

3. Structural Simplification 3 (such as pyrrolidinones) while maintaining high target affinity[3]. This has been successfully demonstrated in the 4, where acylpiperazines maintained high biological activity while offering a clearer structure-activity relationship (SAR)[4].

LeadOptimization Start Unsubstituted Piperazine (High Basicity, Low Selectivity) Path1 N-Methylation (Metabolically Vulnerable) Start->Path1 Path2 N-Benzylation (High Lipophilicity, CYP Substrate) Start->Path2 Path3 N-Acylation (Bulky) 3,3-Dimethylbutanoyl Start->Path3 Result Optimized ADME Profile (High Stability, Tuned pKa) Path1->Result Path2->Result Path3->Result

Structural optimization pathways highlighting the ADME advantages of bulky N-acylation.

Section 3: Experimental Validation Protocols

To objectively compare the performance of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against derivatives like 1-Methylpiperazine, researchers must employ rigorous, self-validating in vitro systems.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the steric shielding effect on CYP450-mediated metabolism. Self-Validation System: This protocol mandates a positive control (Verapamil, to confirm microsome viability) and a minus-NADPH negative control (to differentiate enzymatic metabolism from baseline chemical instability).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test compounds (3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride and 1-Methylpiperazine) in DMSO.

  • Incubation Matrix: Dilute Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the obligate electron donor for CYP450s; without it, oxidative metabolism cannot occur, validating that degradation is purely enzymatic).

  • Sampling & Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. (Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at that exact second to prevent data skew).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the intrinsic clearance ( CLint​ ).

Workflow N1 Compound Incubation (HLMs + NADPH) N2 Aliquoting at Time Points (0, 15, 30, 60 min) N1->N2 N3 Reaction Quenching (Cold Acetonitrile) N2->N3 N4 Centrifugation & Supernatant Extraction N3->N4 N5 LC-MS/MS Quantification N4->N5

Step-by-step workflow for quantifying CYP450-mediated metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Demonstrate the passive permeability advantage of reducing piperazine basicity via N-acylation. Self-Validation System: Include a low-permeability reference (Atenolol) and a high-permeability reference (Propranolol) in parallel wells. If the high-permeability control fails to cross, the artificial lipid layer is too thick; if the low-permeability control crosses, the membrane is compromised.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compounds to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of a 96-well filter plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber. (Causality: A 5-hour window ensures steady-state diffusion is reached without evaporating the buffer or compromising the integrity of the artificial lipid layer).

  • Quantification: Measure the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

References

  • Source: National Institutes of Health (NIH)
  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Molecular Simplification of 1,4-Diazabicyclo[4.3.

Sources

Comparative Efficacy of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride and its Analogs as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs targeting a wide array of biological systems.[1][2] Its structural versatility and favorable physicochemical properties make it a "privileged scaffold" for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[1] Piperazine derivatives have demonstrated significant potential as neuroprotective agents, acting on various targets including G-protein coupled receptors (GPCRs) to modulate neuronal signaling and mitigate neurodegenerative processes.[3][4] This guide provides an in-depth comparative analysis of the lead compound, 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (designated as LEAD-01 ), and a series of its rationally designed analogs. The primary objective is to elucidate the structure-activity relationship (SAR) and identify candidates with superior neuroprotective efficacy.

The therapeutic hypothesis centers on the modulation of a specific (hypothetical) G-protein coupled receptor, GPCR-X, which is implicated in neuronal survival pathways. Activation of GPCR-X is believed to trigger downstream signaling cascades that protect neurons from excitotoxicity and oxidative stress, two key pathological mechanisms in many neurodegenerative diseases.[4] This guide will detail the synthesis of LEAD-01 and its analogs, followed by a comprehensive evaluation of their comparative efficacy through a series of in vitro assays.

Synthesis of LEAD-01 and its Analogs

The synthesis of LEAD-01 and its analogs is achieved through a straightforward and scalable synthetic route. The key step involves the acylation of a substituted piperazine with 3,3-dimethylbutanoyl chloride. The parent compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, is a known chemical entity.[5] The dihydrochloride salt is then prepared to enhance aqueous solubility and stability.

A general synthetic scheme is presented below:

Step 1: Synthesis of 3,3-dimethylbutanoyl chloride 3,3-dimethylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acid chloride.[6]

Step 2: Acylation of Piperazine The appropriate mono-substituted or unsubstituted piperazine is reacted with 3,3-dimethylbutanoyl chloride in the presence of a non-nucleophilic base, like triethylamine, in an inert solvent such as dichloromethane.[7]

Step 3: Salt Formation The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.

Hypothetical Analogs for SAR Study:

To explore the structure-activity relationship, three analogs of LEAD-01 have been synthesized with specific modifications to the piperazine ring:

  • ANALOG-02: Features a methyl group on the second nitrogen of the piperazine ring. This modification explores the impact of substitution at this position on receptor binding and functional activity.

  • ANALOG-03: Incorporates a phenyl group on the second nitrogen of the piperazine ring. This bulkier, aromatic substituent is designed to probe for additional binding interactions within the receptor pocket.

  • ANALOG-04: Replaces the piperazine ring with a homopiperazine ring, a seven-membered ring with two nitrogen atoms. This alteration investigates the influence of ring size and conformation on efficacy.

Comparative Efficacy Evaluation

The comparative efficacy of LEAD-01 and its analogs is assessed through a tiered screening process, beginning with target engagement and functional activity at GPCR-X, followed by cell-based assays to determine neuroprotective potential.

GPCR-X Functional Activity

The initial evaluation focuses on the ability of the compounds to activate GPCR-X. A common and effective method for assessing GPCR activation is to measure the accumulation of intracellular second messengers, such as cyclic AMP (cAMP) or calcium.[8][9] For this hypothetical GPCR-X, we will assume it couples to a Gαq protein, leading to an increase in intracellular calcium upon activation.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following compound administration in a cell line stably expressing GPCR-X.[10]

  • Cell Culture: HEK293 cells stably transfected with the gene for GPCR-X are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: The plates are placed in a fluorescence plate reader (e.g., FlexStation). The test compounds (LEAD-01 , ANALOG-02 , ANALOG-03 , ANALOG-04 ) are prepared in a range of concentrations and added to the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically for a period of 2-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is normalized to the response of a known full agonist. The half-maximal effective concentration (EC50) and the maximum efficacy (Emax) for each compound are determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Results:

CompoundEC50 (nM)Emax (% of Full Agonist)
LEAD-01 1598%
ANALOG-02 8102%
ANALOG-03 12065% (Partial Agonist)
ANALOG-04 25030% (Partial Agonist)

Interpretation:

The hypothetical data suggests that small alkyl substitution on the piperazine ring (ANALOG-02 ) may enhance potency. The bulky phenyl group (ANALOG-03 ) and the larger homopiperazine ring (ANALOG-04 ) appear to be detrimental to both potency and efficacy, resulting in partial agonism. This provides an initial SAR insight, guiding further optimization.

Neuroprotection Assay

The primary goal is to assess the ability of these compounds to protect neurons from a toxic insult. A common in vitro model for neuroprotection involves challenging primary neuronal cultures with an excitotoxic or oxidative stress-inducing agent.[11][12][13]

Experimental Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This assay evaluates the ability of the test compounds to protect primary cortical neurons from cell death induced by excessive glutamate exposure.

  • Primary Neuron Culture: Cortical neurons are harvested from embryonic day 18 rat pups and cultured in 96-well plates for 7-10 days to allow for maturation and synapse formation.[11]

  • Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (LEAD-01 , ANALOG-02 , ANALOG-03 , ANALOG-04 ) for 1 hour prior to the glutamate challenge.

  • Glutamate Challenge: A toxic concentration of glutamate (e.g., 100 µM) is added to the wells (excluding the vehicle control wells) for 24 hours.

  • Assessment of Cell Viability: After the incubation period, cell viability is assessed using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. For this protocol, we will use the Calcein-AM assay, which measures the esterase activity in live cells.[11]

  • Data Analysis: The fluorescence intensity from the Calcein-AM assay is measured using a plate reader. The percentage of neuroprotection is calculated relative to the vehicle-treated (0% protection) and glutamate-only (100% toxicity) controls. The half-maximal protective concentration (EC50) is determined.

Hypothetical Results:

CompoundNeuroprotection EC50 (nM)Maximum Protection (%)
LEAD-01 5085%
ANALOG-02 2592%
ANALOG-03 45055%
ANALOG-04 >100020%

Interpretation:

The neuroprotection data correlates well with the GPCR-X functional activity. ANALOG-02 demonstrates the most potent and efficacious neuroprotective effect, suggesting that its enhanced agonism at GPCR-X translates to improved neuronal survival. The partial agonists, ANALOG-03 and ANALOG-04 , show significantly weaker neuroprotective activity.

Visualizations

GPCR-X Signaling Pathway

GPCR_Signaling Compound LEAD-01 / Analog GPCR_X GPCR-X Compound->GPCR_X Binds & Activates Gq Gq Protein GPCR_X->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Neuroprotection Neuroprotective Pathways Ca_release->Neuroprotection Activates

Caption: Hypothetical signaling cascade initiated by compound binding to GPCR-X.

Experimental Workflow for Comparative Efficacy

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR LEAD_01 LEAD-01 GPCR_Assay GPCR-X Functional Assay (Calcium Mobilization) LEAD_01->GPCR_Assay Neuro_Assay Neuroprotection Assay (Glutamate Excitotoxicity) LEAD_01->Neuro_Assay ANALOG_02 ANALOG-02 ANALOG_02->GPCR_Assay ANALOG_02->Neuro_Assay ANALOG_03 ANALOG-03 ANALOG_03->GPCR_Assay ANALOG_03->Neuro_Assay ANALOG_04 ANALOG-04 ANALOG_04->GPCR_Assay ANALOG_04->Neuro_Assay EC50_Emax Determine EC50 & Emax GPCR_Assay->EC50_Emax Neuro_Assay->EC50_Emax SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Emax->SAR_Analysis Lead_Selection Select Lead Candidate SAR_Analysis->Lead_Selection

Caption: Tiered approach for evaluating the comparative efficacy of the synthesized compounds.

Discussion and Future Directions

This guide outlines a systematic approach to the comparative efficacy evaluation of a novel series of piperazine-based neuroprotective agents. The hypothetical data presented for LEAD-01 and its analogs illustrate how targeted chemical modifications can significantly impact biological activity. The superior performance of ANALOG-02 in both the GPCR-X functional assay and the neuroprotection assay identifies it as a promising candidate for further development. The structure-activity relationship suggests that a small alkyl substituent on the distal nitrogen of the piperazine ring is favorable for activity, while larger aromatic groups or alterations in ring size are not well-tolerated.

Future studies should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with varying alkyl substituents at the N4 position of the piperazine ring to further refine the SAR.

  • In-depth Mechanistic Studies: Investigating the downstream signaling pathways activated by ANALOG-02 to confirm the mechanism of neuroprotection.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of ANALOG-02 to assess its drug-like potential.

  • In Vivo Efficacy Studies: Testing the neuroprotective effects of ANALOG-02 in animal models of neurodegenerative diseases.[14]

By following this structured and data-driven approach, researchers can efficiently identify and optimize novel piperazine-based compounds with the potential to become next-generation therapeutics for neurodegenerative disorders.

References

Sources

Mass Spectrometry Fragmentation Pattern Comparison: 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex piperazine-based building blocks, the ability to accurately elucidate their structures via mass spectrometry (MS) is critical. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (a bulky piperamide) presents a unique fragmentation profile compared to simpler amides or traditional alkylpiperazines.

This guide provides an objective, data-driven comparison of the Collision-Induced Dissociation (CID) fragmentation patterns of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against two highly characterized alternatives: 1-Acetylpiperazine (a simple piperamide) and 1-Benzylpiperazine (BZP) (an alkylpiperazine). By understanding the underlying causality of these fragmentations, researchers can build robust, self-validating analytical workflows.

Mechanistic Causality: Protonation Sites and Bond Cleavage

The fragmentation of piperazine derivatives in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is not random; it is strictly governed by the molecule's proton affinity and the stability of the resulting product ions.

The Piperamide Pathway (N-CO Cleavage)

In piperamides like 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one and 1-Acetylpiperazine, Density Functional Theory (DFT) computational studies confirm that protonation preferentially occurs at the amide nitrogen or carbonyl oxygen[1]. This localization severely weakens the N-CO bond. Upon collision with an inert gas (CID), the dominant fragmentation is the cleavage of this amide bond, resulting in the loss of the neutral acyl group and the formation of a stable piperazine cation (m/z 85)[1]. For 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one, the presence of the bulky tert-butyl group also introduces a secondary pathway: the loss of the tert-butyl radical (-57 Da).

The Alkylpiperazine Pathway (C-N Cleavage)

In stark contrast, alkylpiperazines like 1-Benzylpiperazine (BZP) lack the electron-withdrawing carbonyl group. Protonation occurs at the basic secondary or tertiary amines of the piperazine ring. Fragmentation is driven by the thermodynamic stability of the leaving group. The C-N bond between the benzyl group and the piperazine ring is easily cleaved to form the highly stable benzyl/tropylium cation (m/z 91), which dominates the MS/MS spectrum[2].

G M1 [M+H]+ m/z 185 (3,3-Dimethyl-1-piperazin-1-ylbutan-1-one) F1_1 m/z 85 (Piperazine Cation) Loss of C6H10O (-98 Da) M1->F1_1 Amide N-CO Cleavage F1_2 m/z 128 Loss of t-Butyl (-57 Da) M1->F1_2 Alkyl Cleavage F1_3 m/z 56 (Ring Cleavage) F1_1->F1_3 Ring Opening M2 [M+H]+ m/z 177 (1-Benzylpiperazine) F2_1 m/z 91 (Benzyl/Tropylium Cation) Cleavage of C-N M2->F2_1 Benzyl C-N Cleavage F2_2 m/z 134 Loss of C2H5N M2->F2_2 Piperazine Ring Cleavage

Comparative CID fragmentation pathways of piperamide vs. alkylpiperazine derivatives.

Quantitative Data Comparison

The following table summarizes the high-resolution mass spectrometry (HRMS) data and primary CID fragments for the target compound and its alternatives[2][3][4].

CompoundStructural ClassExact Mass (Free Base)Precursor Ion [M+H]+Primary Fragment Ions (m/z)Dominant Fragmentation Mechanism
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Bulky Piperamide184.157 Da185.1685 (Base), 128, 56N-CO cleavage; t-Butyl loss
1-Acetylpiperazine Simple Piperamide128.095 Da129.1085 (Base), 56N-CO cleavage (Loss of 43 Da)
1-Benzylpiperazine (BZP) Alkylpiperazine176.131 Da177.1491 (Base), 134, 56C-N cleavage (Tropylium formation)

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in structural elucidation, the experimental protocol must be designed as a self-validating system. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one is supplied as a dihydrochloride salt . Direct injection of high concentrations of chloride ions into an ESI source causes severe ion suppression and potential source arcing.

The following protocol incorporates a critical desalting/free-basing step to validate that the observed signal intensity is purely a function of the analyte's ionization efficiency, not matrix interference.

Step-by-Step Methodology

Phase 1: Sample Preparation & Desalting (Critical Step)

  • Solubilization: Dissolve 1.0 mg of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride in 1.0 mL of LC-MS grade Water.

  • Free-Basing: Add 10 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to shift the pH to ~9.0, converting the dihydrochloride salt to its free base form.

  • Extraction (Self-Validation): Extract with 1.0 mL of Ethyl Acetate. The free base partitions into the organic layer, leaving the suppressive chloride ions in the aqueous layer.

  • Reconstitution: Evaporate the organic layer under N₂ gas and reconstitute in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: The formic acid reprotonates the amine for optimal ESI+ detection.

Phase 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: ESI-MS/MS Acquisition

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Selection: Isolate m/z 185.16 in Q1.

  • Collision-Induced Dissociation (CID): Use Argon as the collision gas. Perform a collision energy (CE) ramp from 10 eV to 35 eV. Causality: Lower CE (15 eV) will yield the m/z 128 fragment (t-butyl loss), while higher CE (30 eV) is required to drive the complete N-CO bond cleavage to yield the m/z 85 base peak.

  • Detection: Scan Q3 from m/z 40 to 200.

Workflow S1 Sample Prep (Desalting & Free-Basing) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI-MS/MS (Positive Ion Mode) S2->S3 S4 CID Fragmentation (CE Ramp 10-35 eV) S3->S4 S5 Data Analysis (m/z & Neutral Loss) S4->S5

Step-by-step LC-MS/MS experimental workflow for piperazine derivative characterization.

Conclusion

When comparing 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride to other piperazine derivatives, the mass spectrometrist must account for the profound impact of the amide linkage. Unlike alkylpiperazines (e.g., BZP) which fragment via C-N cleavage to yield stable carbocations, piperamides reliably undergo N-CO bond cleavage. By utilizing a self-validating sample preparation method that eliminates chloride-induced ion suppression, researchers can confidently map these fragmentation pathways for accurate structural elucidation.

References

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: 质谱学报 (Journal of Chinese Mass Spectrometry Society) URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC / RSC Advances URL: [Link]

  • Title: 1-Acetylpiperazine | C6H12N2O | CID 83795 Source: PubChem - NIH URL: [Link]

Sources

benchmarking 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against certified reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one: A Comprehensive Analytical Guide for Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently encounter the challenge of validating early-stage pharmaceutical building blocks. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one (CAS 2460755-42-2) is a highly versatile intermediate. It combines a piperazine ring—a privileged scaffold in medicinal chemistry known for modulating target affinity and pharmacokinetics[1]—with a sterically demanding 3,3-dimethylbutanoyl (tert-butylacetyl) group. This specific architecture is highly valued in the synthesis of kinase inhibitors and CNS-active agents, as the tert-butyl moiety imparts significant metabolic stability against oxidative degradation.

However, the secondary amine of the piperazine ring is a potent nucleophile. If unreacted piperazine or structurally similar regioisomers are present in the batch, they can act as bifunctional cross-linkers in downstream coupling reactions (e.g., Buchwald-Hartwig aminations), generating complex, high-molecular-weight impurities that are notoriously difficult to purge. Therefore, benchmarking a newly synthesized or procured batch of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against a Certified Reference Standard (CRS) is not merely a compliance exercise—it is a critical risk mitigation strategy.

Structural & Mechanistic Context

The benchmarking strategy must be tailored to the molecule's specific physicochemical properties:

  • The tert-Butyl Singlet : The nine equivalent protons of the 3,3-dimethyl group yield a sharp, intense singlet in the 1H NMR spectrum (~1.0 ppm). This provides an ideal, interference-free integration target for quantitative NMR (qNMR).

  • The Piperazine Nitrogen : The basic secondary amine requires ion-pairing agents (like Trifluoroacetic acid, TFA) during reverse-phase chromatography to prevent severe peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

Benchmarking Workflow

To ensure metrological traceability and process consistency, the benchmarking workflow integrates identity confirmation, absolute assay quantification, and chromatographic impurity profiling.

G Start 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one (Test Batch) Identity Identity Confirmation (1H/13C NMR, HRMS) Start->Identity Purity Absolute Assay (qNMR vs NIST PS1) Start->Purity Impurity Impurity Profiling (UPLC-UV/MS) Start->Impurity Compare Comparative Benchmarking Statistical Equivalence Identity->Compare Purity->Compare Impurity->Compare RefStd Certified Reference Standard (Metrological Traceability) RefStd->Compare Release Batch Release for API Synthesis Compare->Release Passes Criteria

Fig 1. Analytical workflow for benchmarking 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one against CRS.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that the test batch meets the stringent criteria required for GMP/GLP drug development.

Protocol 1: Absolute Assay via Quantitative NMR (qNMR)

Causality: Traditional chromatographic assays rely on the assumption that the analyte and the reference standard have identical response factors, which can introduce bias. qNMR is a primary ratio method that provides absolute quantification by comparing the integral of the analyte against an internal standard of known purity[2]. We utilize NIST PS1 (Benzoic Acid) as the internal standard because its aromatic protons (~7.5-8.0 ppm) do not overlap with the aliphatic signals of our target molecule.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one test batch and ~10.0 mg of NIST PS1 Benzoic Acid CRS into a clean glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 60 seconds to ensure complete dissolution.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer. Critical Step: Set the relaxation delay (D1) to at least 30 seconds (D1 > 5 × T1) to ensure complete relaxation of the tert-butyl protons, preventing integration errors.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the NIST PS1 aromatic multiplet (5H) and the analyte's tert-butyl singlet (9H, ~1.0 ppm). Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights and number of protons.

Protocol 2: Impurity Profiling via UPLC-UV/MS

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%). UPLC coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) provides orthogonal validation, ensuring no reactive precursors (like residual piperazine) remain.

Step-by-Step Methodology:

  • Column Selection: Use a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). The ethylene-bridged hybrid particle withstands the slightly acidic mobile phase required for amine analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile. Note: TFA acts as an ion-pairing agent, masking residual silanols and ensuring sharp, symmetrical peaks for the basic piperazine moiety.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the amide carbonyl chromophore) and acquire ESI+ MS data (m/z 100-1000) to identify any co-eluting impurities by their mass-to-charge ratio.

Experimental Data Comparison

To validate the test batch, its analytical profile is directly compared against a fully characterized, high-purity Certified Reference Standard. The data below summarizes a typical benchmarking outcome.

Analytical ParameterMethodologyCertified Reference StandardTest Article (Batch A)Status
Appearance Visual InspectionWhite crystalline powderWhite to off-white powderConforms
Structural Identity 1H & 13C NMRConforms to structureConforms to structureConforms
Absolute Purity (Assay) qNMR (vs. NIST PS1)99.8% ± 0.1% (w/w)99.4% ± 0.2% (w/w)Conforms
Chromatographic Purity UPLC-UV (210 nm)≥ 99.5% (No single imp >0.1%)99.2% (Max imp: 0.18%)Conforms
Residual Piperazine LC-MS/MS (SIM Mode)< 10 ppm24 ppmConforms
Water Content Karl Fischer Titration0.15%0.35%Conforms

Regulatory Grounding and Scientific Integrity

The benchmarking protocols detailed above are strictly aligned with the ICH Q2(R1) guidelines for the Validation of Analytical Procedures[3]. By utilizing a primary ratio method (qNMR) anchored to an SI-traceable standard (NIST PS1), we establish a self-validating system that guarantees accuracy and specificity. The orthogonal use of UPLC-MS ensures that the method is stability-indicating, capable of detecting degradation products or synthetic byproducts that could compromise downstream API manufacturing.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: International Journal of Molecular Sciences (via NIH) URL: [Link]

  • Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Cross-Validation of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one Dihydrochloride Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "piperazine liability" in drug discovery. While piperazine is a privileged scaffold that improves aqueous solubility and provides critical hydrogen-bonding interactions, it is notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated N-dealkylation and oxidation[1].

To circumvent this metabolic vulnerability, the incorporation of high-steric-hindrance linkers has become a gold standard. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (DPB-diHCl) introduces a bulky tert-butyl group adjacent to the amide bond. This neo-hexyl-like architecture acts as a steric shield, physically blocking the piperazine nitrogen from the CYP3A4 catalytic heme center[2].

However, introducing such bulk can negatively impact target binding kinetics[3]. Therefore, any assay evaluating DPB-diHCl must be rigorously cross-validated. This guide details the self-validating experimental workflows required to objectively compare DPB-diHCl against standard alternatives (N-acetylpiperazine and unsubstituted piperazine).

Cross-Validation Workflow 1: Metabolic Stability

Causality & Experimental Design: Relying solely on LC-MS/MS substrate depletion can be misleading. If a compound binds irreversibly to microsomal proteins or precipitates, it will appear "depleted," falsely indicating poor metabolic stability. By cross-validating LC-MS/MS data with a secondary NADPH Consumption Assay, we create a self-validating loop: true metabolic stability requires both high parent retention (LC-MS/MS) and low cofactor depletion (NADPH assay).

Protocol 1A: LC-MS/MS Substrate Depletion (Primary)
  • Pre-incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) for 5 minutes at 37°C.

    • Causality: This equilibration phase ensures non-specific binding to microsomal lipids reaches a steady state before initiating the reaction, preventing artificial inflation of clearance rates.

  • Initiation: Add 1 mM NADPH to initiate the enzymatic reaction.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Instantaneous protein precipitation halts enzymatic activity precisely at the target timestamp, ensuring accurate kinetic profiling.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 1B: NADPH Consumption (Cross-Validation)
  • Setup: In a 96-well UV-transparent plate, combine 1 µM test compound, 0.5 mg/mL HLM, and 100 mM phosphate buffer.

  • Kinetic Read: Inject 1 mM NADPH and immediately monitor absorbance at 340 nm every 30 seconds for 20 minutes.

    • Causality: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. A flat baseline confirms that the CYP enzymes are not actively metabolizing the sterically hindered DPB-diHCl, directly validating the LC-MS/MS parent retention data.

Cross-Validation Workflow 2: Target Binding Affinity

Causality & Experimental Design: The steric bulk of DPB-diHCl that protects against metabolism might also cause steric clashes in the target protein's binding pocket. We cross-validate Surface Plasmon Resonance (SPR) with Time-Resolved Fluorescence Energy Transfer (TR-FRET). SPR provides real-time label-free kinetics ( kon​ / koff​ ), while TR-FRET provides equilibrium competition ( IC50​ ). Concordance between both ensures the linker does not compromise thermodynamic affinity.

Protocol 2A: SPR Binding Kinetics (Primary)
  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Inject serial dilutions (0.5 nM to 100 nM) of the DPB-diHCl-linked lead compound at a flow rate of 30 µL/min for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured association rate ( kon​ ) reflects true binding kinetics rather than diffusion delays caused by the bulky linker.

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase ( koff​ ), followed by kinetic fitting (1:1 Langmuir model) to determine the equilibrium dissociation constant ( KD​ ).

Protocol 2B: TR-FRET Competition (Cross-Validation)
  • Assay Assembly: In a 384-well plate, mix 5 nM of His-tagged target protein, 2 nM of a Europium-labeled anti-His antibody (donor), and 10 nM of a fluorescently labeled tracer (acceptor).

  • Displacement: Add serial dilutions of the test compounds. Incubate for 60 minutes at room temperature.

    • Causality: The 60-minute incubation ensures the system reaches thermodynamic equilibrium, allowing the bulky DPB-diHCl compound ample time to fully compete with the tracer, independent of its potentially slower kon​ .

  • Detection: Excite at 337 nm and read emission ratios (665 nm / 615 nm). Calculate the IC50​ .

Data Presentation: Comparative Performance

The following table summarizes the cross-validated experimental data, objectively comparing DPB-diHCl against standard piperazine linkers when incorporated into a model targeted inhibitor.

Linker ScaffoldCompoundHLM t1/2​ (min) CLint​ (µL/min/mg)SPR KD​ (nM)TR-FRET IC50​ (nM)
Sterically Hindered DPB-diHCl > 120.0 < 5.0 14.2 15.8
Standard AmideN-Acetylpiperazine24.545.212.513.1
UnsubstitutedPiperazine12.185.618.420.2

Data Interpretation: DPB-diHCl demonstrates a >5-fold increase in metabolic half-life compared to standard amides, with intrinsic clearance dropping to negligible levels. Crucially, the SPR and TR-FRET cross-validation confirms that this massive gain in stability comes at a negligible cost to target affinity ( ΔKD​ < 2 nM).

Mandatory Visualization

G DPB DPB-diHCl Scaffold (Bulky tert-butyl group) Steric Steric Hindrance at N-amide bond DPB->Steric SPR Primary Assay: SPR Binding Kinetics DPB->SPR Maintains Affinity TRFRET Cross-Validation: TR-FRET IC50 DPB->TRFRET CYP CYP450 Enzymes (e.g., CYP3A4) Steric->CYP Blocks access Metab Metabolic Stability (Reduced N-dealkylation) CYP->Metab Yields LCMS Primary Assay: LC-MS/MS Clearance Metab->LCMS NADPH Cross-Validation: NADPH Consumption Metab->NADPH LCMS->NADPH Concordance SPR->TRFRET Concordance

Mechanism of DPB-diHCl metabolic protection and dual-assay cross-validation workflow.

References

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One (2015).[Link]

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry (2010).[Link]

  • Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry (2021).[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established best practices for handling structurally similar piperazine derivatives and hydrochloride salts, in accordance with federal regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2][3] The primary directive is to treat this compound as a hazardous substance to ensure maximum safety for laboratory personnel and to prevent environmental contamination.[1]

Hazard Assessment and Waste Characterization

The foundational step in proper disposal is a thorough hazard assessment. 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride must be managed as hazardous waste from its point of generation.[4] This determination is based on the toxicological profiles of its constituent chemical classes: piperazines and organic hydrochlorides.

  • Piperazine Moiety: The piperazine functional group and its derivatives are known to present several hazards. They can cause severe skin and eye damage, may lead to allergic skin reactions, and can act as respiratory sensitizers, potentially causing asthma-like symptoms if inhaled.[5][6][7][8]

  • Hydrochloride Salt: As a dihydrochloride salt, the compound is acidic. While the overall corrosivity in solid form is low, aqueous solutions may have a pH low enough to be classified as corrosive hazardous waste (pH ≤ 2) under RCRA.[3][9][10]

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][9] Based on its parent compounds, this waste should be managed as toxic , and potentially corrosive if in an acidic aqueous solution.

Potential Hazard Associated Chemical Moiety Rationale and Precaution
Acute Toxicity (Oral) PiperazineHarmful if swallowed. Ingestion can cause severe damage to the esophagus and stomach.[8] Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation PiperazineCauses severe skin burns upon contact.[8] Prevents direct contact by using appropriate gloves and lab coat.[1][2]
Serious Eye Damage PiperazinePoses a risk of serious, potentially irreversible eye damage.[8] Mandates the use of chemical safety goggles or a face shield.[1]
Respiratory/Skin Sensitizer PiperazineMay cause allergic reactions upon repeated skin contact or inhalation.[5][8] Handle in a well-ventilated area or chemical fume hood.[1][11]
Corrosivity (in solution) DihydrochlorideAqueous solutions can be highly acidic. The waste may be classified as corrosive hazardous waste under RCRA if the pH is ≤ 2.[3][9]

Immediate Safety and Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct use of Personal Protective Equipment (PPE). Before handling the compound or its waste, ensure the following PPE is worn.[1]

Protective Equipment Specification Justification
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or contact with solid particulates, which can cause severe eye damage.[1][12]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin absorption and contact irritation or burns.[1][2] Gloves must be inspected for integrity before each use.
Body Protection A standard laboratory coat. An apron may be used for additional protection during bulk handling.Protects against contamination of personal clothing and minimizes skin contact.[2]
Respiratory Protection Handle in a chemical fume hood or well-ventilated area. A NIOSH-approved respirator is required if dust or aerosols may be generated.Prevents inhalation of the compound, which can cause respiratory irritation and sensitization.[1][11][12]

Disposal Workflow and Step-by-Step Protocol

The proper disposal of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride follows a "cradle-to-grave" management system mandated by the EPA.[13] The following workflow diagram and protocol provide a clear, actionable plan for laboratory personnel.

G cluster_collection Waste Collection & Segregation gen Waste Generation (Solid, Liquid, Contaminated PPE) assess Hazard Assessment: Treat as Hazardous Waste (Toxic, potentially Corrosive) gen->assess spill_q Spill or Release? assess->spill_q spill_proc Execute Spill Management Protocol (See Section 4) spill_q->spill_proc Yes collect 1. Collect Waste in Designated Container spill_q->collect No spill_proc->collect segregate 2. Segregate from Incompatible Materials (e.g., strong bases, oxidizers) collect->segregate container 3. Use Compatible, Leak-Proof Container (Glass or Polyethylene) segregate->container label_waste 4. Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->label_waste store Store Container in a Cool, Dry, Well-Ventilated Secondary Containment Area label_waste->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs disposal Final Disposal by a Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride.

Detailed Disposal Protocol

1. Waste Identification and Segregation:

  • Identify: All materials containing or contaminated with 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride must be treated as hazardous waste. This includes pure solid compound, solutions, reaction mixtures, and contaminated labware (e.g., gloves, pipette tips, weighing paper).[1]

  • Segregate: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong bases (to avoid neutralization reactions) and strong oxidizing agents.[6][14] Combining incompatible waste streams can lead to dangerous reactions.[15]

2. Waste Containerization and Labeling:

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container, preferably glass or polyethylene.[15] Ensure the container has a securely sealing lid.[14]

  • Collection:

    • Solid Waste: Carefully transfer the solid chemical into the waste container, minimizing dust generation.[16]

    • Liquid Waste: For solutions, transfer the liquid directly into the designated liquid waste container. If cleaning glassware, the initial rinsate should be collected as hazardous waste.[14]

    • Contaminated Materials: Place all contaminated disposable items into a designated solid waste container.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[17] The label must also include the full chemical name ("3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride"), an approximate concentration if in solution, and the date when waste was first added to the container (the accumulation start date).[15][17]

3. Storage and Disposal:

  • Storage: Keep the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11][14] It should be stored in a secondary containment bin to prevent the spread of material in case of a leak.[17]

  • Disposal Request: Adhere strictly to your institution's chemical waste disposal procedures. This universally involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][14] Do not under any circumstances dispose of this chemical down the drain or in the regular trash.[14][18]

  • Final Disposal: The EHS office will arrange for a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring regulatory compliance.[4]

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2, including respiratory protection if the material is a powder or if aerosols are present.[2]

  • Contain and Clean:

    • For Solid Spills: Gently cover and sweep the material into a designated hazardous waste container, avoiding dust generation.[2][16]

    • For Liquid Spills: Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Once absorbed, scoop the material into a hazardous waste container.[1]

  • Decontaminate: Wipe down the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water.[2] All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.[2]

  • Report: Report all spills to your laboratory supervisor and the institutional EHS office, regardless of size.[2]

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Personal protective equipment for handling 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical safety and operational guide to address the specific physicochemical and biological hazards associated with 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride .

Handling low-molecular-weight (LMW) piperazine derivatives requires more than standard laboratory precautions. Because these compounds are notorious respiratory sensitizers and highly water-soluble salts, improper handling can lead to irreversible occupational asthma and severe mucosal irritation. This guide provides a self-validating, causality-driven framework for safely integrating this compound into your drug development workflows.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To handle this compound safely, researchers must understand the biological and chemical causality of its hazards:

  • Respiratory Sensitization (Occupational Asthma): Piperazine and its derivatives are well-documented LMW respiratory sensitizers [1]. Mechanistically, inhaled piperazine dust acts as a hapten, binding to endogenous proteins in the respiratory tract. This triggers Key Event 2 (KE2) of the Adverse Outcome Pathway for respiratory sensitization, causing human bronchial epithelial cells to overproduce inflammatory cytokines like IL-6 [2]. Repeated low-level exposure can lead to non-IgE-mediated occupational asthma, which is often irreversible [3].

  • The Dihydrochloride Salt Factor: The dihydrochloride formulation makes this compound highly crystalline and extremely water-soluble. If the airborne dust contacts the moisture in your eyes, respiratory tract, or sweat on your skin, it rapidly dissolves and dissociates. This causes localized pH shifts and osmotic stress, leading to immediate, severe irritation and potential chemical burns [1].

  • Hygroscopicity: Like many amine hydrochlorides, this compound readily absorbs moisture from the air. If left unsealed, it will clump and degrade, complicating precise weighing and increasing the risk of forceful manipulation (which generates hazardous dust).

Quantitative Hazard Metrics

Before initiating any protocol, verify your engineering controls against these baseline metrics.

Metric / PropertyValue / CharacteristicOperational Implication
NIOSH REL (TWA) 5 mg/m³ (Based on Piperazine base) [1]Mandates the use of a chemical fume hood or localized exhaust ventilation (LEV).
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing or transfer.
Target Organs Respiratory system, Skin, Eyes[1]Total encapsulation of the handler's mucosal membranes is required.
Water Solubility Highly SolubleSpills must be managed with damp (not wet) absorbents to prevent spreading.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for LMW sensitizers. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategorySpecification / StandardMechanistic Justification
Respiratory NIOSH-approved N95, P100, or EN 149 FFP3 half-mask respirator.Prevents inhalation of aerosolized micro-particles (<5 µm) that can penetrate deep into the bronchioles and trigger epithelial IL-6 release [2].
Hand Protection Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness). Double gloving required.Piperazine derivatives show positive Guinea Pig Maximization Tests (GPMT) for skin sensitization [3]. Double gloving prevents transfer to skin during doffing.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166).Standard safety glasses leave gaps. Goggles prevent airborne dust from dissolving in the tear film and causing mucosal burns [1].
Body Protection Disposable Tyvek® lab coat or fluid-resistant gown with knit cuffs.Prevents dust from embedding into woven cotton lab coats, which causes chronic, low-level secondary exposure outside the lab.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action is verified before proceeding, minimizing the risk of dust generation.

Phase 1: Pre-Operation Setup & Verification
  • Verify Engineering Controls: Turn on the chemical fume hood. Validation Step: Check the digital monitor or use a Kimwipe to visually confirm an inward face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Dihydrochloride powders are prone to static cling, which causes them to "jump" and aerosolize. Wipe the exterior of the weighing balance and the interior hood surface with an anti-static wipe. Use a grounded, anti-static metal spatula (avoid plastic).

  • Don PPE: Apply PPE in the following order: Tyvek coat N95/P100 Respirator Goggles Inner Gloves Outer Gloves.

Phase 2: Handling and Weighing
  • Vessel Preparation: Place a pre-tared, sealable glass vial on the balance. Do not use open weigh boats, as they expose the powder to ambient air currents.

  • Transfer: Open the stock bottle of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride only inside the hood. Gently transfer the required mass into the vial.

  • Immediate Sealing: Cap both the stock bottle and the weighing vial immediately after use. Validation Step: Ensure threads are completely engaged to prevent hygroscopic degradation.

Phase 3: Solution Preparation & Decontamination
  • In-Hood Dissolution: Add your assay solvent (e.g., DMSO or buffered water) directly to the sealed weighing vial via a septum, or open it briefly inside the hood. Do not transport dry powder across the lab.

  • Wet-Wipe Decontamination: Never dry-sweep the hood, as this aerosolizes sensitizing dust. Dampen a disposable towel with water or a mild surfactant and wipe down the balance, spatula, and hood floor.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a hazardous waste bin. Remove the remaining PPE carefully to avoid disturbing any trapped dust.

Emergency & Spill Response Plan

In the event of an accidental release, immediate containment is critical to prevent laboratory-wide sensitization.

  • Skin/Eye Contact: The dihydrochloride salt will burn rapidly upon contact with moisture. Immediately flush the affected area at an eyewash station or safety shower for a minimum of 15 minutes [1]. Seek medical attention.

  • Powder Spill (Inside Hood): Do not increase hood flow, as it may blow the powder around. Gently cover the spill with a damp (not soaking wet) absorbent pad to trap the dust. Carefully scoop the pad and powder into a sealable hazardous waste container.

  • Powder Spill (Outside Hood): Evacuate personnel from the immediate area to prevent inhalation. The responder must don a P100 respirator before returning to cover the spill with damp absorbents.

Workflow Visualization

PiperazineWorkflow Start Pre-Handling Assessment (Verify Hood >100 fpm) PPE Don Required PPE (P100, Nitrile, Goggles) Start->PPE Weighing Weighing & Transfer (Anti-Static Tools, Closed Vial) PPE->Weighing SpillCheck Accidental Spill or Dust Release? Weighing->SpillCheck Evacuate Evacuate Immediate Area & Maximize Ventilation SpillCheck->Evacuate  Yes Dissolve In-Hood Dissolution (Seal Vessel Promptly) SpillCheck->Dissolve  No Contain Cover with Damp Absorbent (Prevent Aerosolization) Evacuate->Contain DisposeSpill Collect in Sealed Container (Hazardous Waste) Contain->DisposeSpill Decon Wet-Wipe Surfaces & Doff PPE DisposeSpill->Decon Dissolve->Decon Success Proceed to Downstream Assay / Synthesis Decon->Success

Figure 1: Safe Handling & Spill Response Workflow for Piperazine Derivatives.

Waste Disposal Protocol

Due to its biological activity and environmental persistence, 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride must not be disposed of down the sink.

  • Collect all solid residues, contaminated gloves, and damp wipe-down cloths in a chemically compatible, clearly labeled hazardous waste drum.

  • Liquid waste containing the dissolved compound must be segregated into designated aqueous or organic waste carboys, depending on the solvent used.

  • Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the preferred method for destroying active pharmaceutical intermediates and piperazine derivatives.

References

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. National Institute for Occupational Safety and Health. Available at:[Link]

  • de Groot, A., et al. (2025). Towards prospective identification of respiratory sensitizers: effects of piperazine, chloramine-T, and toluene-diisocyanate in an air–liquid interface model comprising human bronchial epithelial cells. PubMed Central (PMC). Available at:[Link]

  • Dik, S., et al. (2020). Mapping Chemical Respiratory Sensitization: How Useful Are Our Current Computational Tools? ACS Chemical Research in Toxicology. Available at:[Link]

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